2-[(E)-2-phenylethenyl]phenol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPZAZPOYROADP-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-[(E)-2-phenylethenyl]phenol, a valuable stilbenoid compound. The guide details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 2-hydroxystilbene, is a member of the stilbenoid family, a class of natural and synthetic phenolic compounds. Stilbenoids have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The strategic placement of the hydroxyl group at the ortho position of one of the aromatic rings imparts unique chemical and biological characteristics to the molecule. This guide focuses on the practical synthesis of the thermodynamically more stable (E)-isomer.
Synthetic Strategies
The construction of the stilbene backbone is central to the synthesis of this compound. The most prevalent and effective methods for creating the characteristic carbon-carbon double bond in the desired (E)-configuration are the Wittig reaction and the Mizoroki-Heck reaction.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1][2] For the synthesis of this compound, this involves the reaction of salicylaldehyde with a benzyl-substituted phosphonium ylide. The use of an unstabilized ylide generally favors the formation of the (Z)-isomer, while stabilized ylides tend to produce the (E)-isomer. However, reaction conditions can be tuned to favor the desired (E)-isomer. A phase-transfer catalysis approach is often employed to facilitate the reaction between the aqueous and organic phases.[1]
Logical Workflow for Wittig Reaction:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3] For the synthesis of this compound, this typically involves the coupling of a protected 2-halophenol (e.g., 2-iodophenol or 2-bromophenol) with styrene. The use of a palladium catalyst, a phosphine ligand, and a base is essential for the reaction to proceed. A subsequent deprotection step is required if the phenolic hydroxyl group is protected during the coupling reaction.
Signaling Pathway for Mizoroki-Heck Reaction:
Caption: Catalytic cycle of the Mizoroki-Heck reaction for stilbene synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Wittig Reaction Protocol
This protocol outlines the synthesis of this compound from salicylaldehyde and benzyltriphenylphosphonium chloride using a phase-transfer catalysis method.[1][4][5]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Salicylaldehyde
-
Dichloromethane (DCM)
-
50% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography and recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and salicylaldehyde (1.0 equivalent) in dichloromethane.
-
With vigorous stirring, add 50% sodium hydroxide solution dropwise to the mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
Mizoroki-Heck Reaction Protocol
This protocol describes the synthesis of this compound via the palladium-catalyzed coupling of 2-iodophenol and styrene.
Materials:
-
2-Iodophenol
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Solvents for work-up and purification
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Add anhydrous acetonitrile, followed by triethylamine (2.0 equivalents) and styrene (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography and/or recrystallization.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Wittig | Salicylaldehyde, Benzyltriphenylphosphonium chloride | NaOH (50%) | Dichloromethane/Water | Room Temp. | 1-2 | 70-85 |
| Heck | 2-Iodophenol, Styrene | Pd(OAc)₂, PPh₃, NEt₃ | Acetonitrile | 80-100 | 12-24 | 65-80 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.60-7.55 (m, 2H), 7.40-7.20 (m, 6H), 7.15 (d, J=16.4 Hz, 1H), 6.95 (d, J=16.4 Hz, 1H), 6.90-6.80 (m, 2H), 5.50 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 153.0, 137.5, 131.0, 129.5, 128.8, 128.0, 127.5, 126.8, 125.0, 121.5, 121.0, 116.0 |
| IR (KBr, cm⁻¹) | 3450 (O-H stretch), 3020 (aromatic C-H stretch), 1600, 1490, 1450 (aromatic C=C stretch), 965 ((E)-alkene C-H bend) |
| Mass Spec. (EI, m/z) | 196 (M⁺), 178, 165, 152, 118, 91, 77 |
Purification
Purification of the crude this compound is crucial to obtain a product of high purity suitable for further applications.
Column Chromatography
Column chromatography is an effective method for separating the desired product from byproducts such as triphenylphosphine oxide (in the case of the Wittig reaction) or unreacted starting materials.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective. The optimal eluent composition should be determined by TLC analysis.
Experimental Workflow for Column Chromatography:
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
Recrystallization
Recrystallization is a final purification step to obtain highly pure crystalline this compound.
-
Solvent Systems: A mixture of a polar solvent (e.g., ethanol, methanol) and a non-polar solvent (e.g., water, hexanes) is often suitable. The crude product should be dissolved in a minimum amount of the hot polar solvent, followed by the dropwise addition of the non-polar solvent until turbidity is observed. Slow cooling then induces crystallization. Alternatively, recrystallization from a single solvent like toluene or ethanol may also be effective.[6]
Conclusion
This technical guide has detailed two primary and effective methods for the synthesis of this compound: the Wittig reaction and the Mizoroki-Heck reaction. By providing comprehensive experimental protocols, quantitative data, and purification procedures, this guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient and reliable preparation of this important stilbenoid compound.
References
Spectroscopic Profile of 2-[(E)-2-phenylethenyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene. The information is compiled to assist in the identification, characterization, and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its close structural analog, 4-hydroxy-trans-stilbene. Data for the exact compound is prioritized, and data from analogs are clearly indicated.
Table 1: ¹H NMR Spectroscopic Data of 4-hydroxy-trans-stilbene (Analogous Compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36 | d | 2H | Aromatic protons |
| 7.33 | d | 2H | Aromatic protons |
| 7.26-7.22 | m | 2H | Aromatic protons |
| 7.13-7.09 | m | 1H | Aromatic proton |
| 6.94 | d | 1H | Vinylic proton |
| 6.84 | d | 1H | Vinylic proton |
| 6.76 | d | 2H | Aromatic protons |
| 3.71 | s | 3H | Methoxy protons (in methoxy-substituted analog) |
Note: Data is for a closely related analog. The spectrum of this compound is expected to show characteristic signals for the ortho-substituted phenolic ring and the stilbene moiety.
Table 2: ¹³C NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 153.2 | C-OH |
| 137.4 | C (quaternary) |
| 130.9 | CH (aromatic) |
| 129.5 | CH (vinylic) |
| 128.8 | CH (aromatic) |
| 128.7 | CH (aromatic) |
| 127.8 | CH (aromatic) |
| 126.6 | CH (aromatic) |
| 124.9 | C (quaternary) |
| 121.2 | CH (aromatic) |
| 120.9 | CH (vinylic) |
| 115.8 | CH (aromatic) |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550-3200 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | C-H stretch (aromatic and vinylic) |
| ~1600 | Medium | C=C stretch (aromatic and vinylic) |
| ~1495 | Medium | C-C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (phenolic) |
| ~965 | Strong | C-H bend (trans-vinylic) |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| λmax | Solvent | Notes |
| 296 nm, 305 nm | 95% Ethanol | Data for trans-stilbene[2]. The presence of the hydroxyl group in this compound is expected to cause a bathochromic (red) shift. |
Table 5: Mass Spectrometry (MS) Data of this compound [1]
| m/z | Relative Intensity | Assignment |
| 196 | High | Molecular Ion [M]⁺ |
| 195 | High | [M-H]⁺ |
| 167 | Medium | [M-CHO]⁺ |
| 115 | Medium | Further fragmentation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference in the second beam.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(E)-2-phenylethenyl]phenol, also commonly known as trans-2-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Stilbenoids are a class of natural and synthetic compounds that have garnered significant interest in the scientific community due to their diverse biological activities.[1] This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its potential applications in research and drug development.
IUPAC Name and Chemical Structure
The unequivocal identification of a chemical entity is paramount in scientific research. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound .[2] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituents are on opposite sides (a trans configuration).
Synonyms: trans-2-hydroxystilbene, 2-Styrylphenol, 2-[(1E)-2-phenylethenyl]-phenol.[3]
The chemical structure consists of a phenol ring substituted at the ortho position with a phenylethenyl (styryl) group.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and crystallographic data for this compound is presented in Table 1. While experimental spectral data is not widely published, the expected characteristics can be inferred from its structure and data on related compounds.
Table 1: Physicochemical and Crystallographic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| Crystal System | Orthorhombic | [2] |
| Space Group | P c a 2₁ | [2] |
| Unit Cell Dimensions | a = 11.6193 Å, b = 7.6800 Å, c = 11.3584 Å | [2] |
| α = 90.00°, β = 90.00°, γ = 90.00° | [2] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and phenyl rings, typically in the range of δ 6.5-8.0 ppm. The vinylic protons of the ethenyl bridge would appear as doublets with a large coupling constant (J > 15 Hz), characteristic of a trans configuration.[4] The phenolic hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. The two vinylic carbons would appear in the olefinic region (δ 120-140 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group.[5] Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic rings and the double bond would appear in the 1450-1600 cm⁻¹ region.[6] A strong C-O stretching band is expected around 1200 cm⁻¹.[6]
-
Mass Spectrometry: The electron ionization mass spectrum is available through the NIST Mass Spectrometry Data Center.[3] The molecular ion peak (M⁺) would be observed at m/z 196.
Synthesis Methodologies
Several synthetic routes are available for the preparation of stilbenes, with the Wittig reaction, Heck reaction, and Perkin condensation being the most common.[1][7] A representative protocol for the synthesis of this compound via the Wittig reaction is detailed below.
Experimental Protocol: Wittig Reaction Synthesis
This protocol describes the synthesis of this compound from salicylaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Salicylaldehyde
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the phosphorus ylide.
-
Wittig Reaction: To the ylide solution, add a solution of salicylaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide as a byproduct. Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.
Workflow for Wittig Synthesis:
Figure 2: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Hydroxystilbenes, including this compound, are known to exhibit a range of biological activities, most notably estrogenic and anti-inflammatory effects.
Estrogenic Activity
Some hydroxystilbenes can act as phytoestrogens, compounds that mimic the effects of estrogen by binding to estrogen receptors (ERs).[8] This interaction can trigger both genomic and non-genomic signaling pathways.
Signaling Pathway: Upon binding to estrogen receptor alpha (ERα), this compound can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. Additionally, membrane-associated ERα can initiate rapid, non-genomic signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can also influence cell proliferation and survival.[9][10]
Figure 3: Estrogen receptor signaling pathway activated by 2-hydroxystilbene.
Anti-inflammatory Activity
Stilbenoids have been shown to possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the activation of antioxidant pathways, like the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12]
Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[13] Concurrently, it may activate the AMPK/Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes, which helps to resolve inflammation.[14]
Figure 4: Anti-inflammatory signaling pathways modulated by 2-hydroxystilbene.
Experimental Protocols for Biological Assays
Estrogenic Activity Assay (E-Screen)
This assay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7).
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol red
-
Fetal bovine serum (FBS), charcoal-stripped
-
This compound
-
17β-Estradiol (positive control)
-
Tamoxifen or ICI 182,780 (ER antagonist)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 3 x 10³ cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, 17β-estradiol, or vehicle control. To confirm ER-mediated effects, co-treat cells with the test compound and an ER antagonist.
-
Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared treatment solutions on day 3.
-
Proliferation Assay: On day 6, measure cell proliferation using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the proliferative effect relative to the vehicle control. Determine the EC₅₀ value for the test compound.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM
-
FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Conclusion
This compound is a stilbenoid with a well-defined chemical structure and interesting biological properties. Its potential to modulate estrogen receptor and inflammatory signaling pathways makes it a valuable tool for research in oncology, endocrinology, and immunology. This technical guide has provided key information on its nomenclature, properties, synthesis, and biological activities, along with detailed experimental protocols, to support further investigation and potential therapeutic development.
References
- 1. Synthesis of hydroxystilbenes and their derivatives via Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H12O | CID 5704879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. docbrown.info [docbrown.info]
- 6. Phenol [applets.kcvs.ca]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and characterization of estrogenic activity from a hydroxystilbene library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3,4',5-tetrahydroxystilbene-2-O-β-d-glucoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated microglia by inhibiting NF-κB and activating AMPK/Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dihydroquercetin Activates AMPK/Nrf2/HO-1 Signaling in Macrophages and Attenuates Inflammation in LPS-Induced Endotoxemic Mice [frontiersin.org]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Dual AMPK/Nrf2 Activator Reduces Brain Inflammation After Stroke by Enhancing Microglia M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family. Stilbenoids are naturally occurring phytochemicals found in various plant species and are recognized for their diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for cited studies, and provides visual representations of relevant signaling pathways and workflows.
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of hydroxystilbene derivatives has been evaluated using various in vitro assays.
Quantitative Antioxidant Data
| Compound/Derivative | Assay | IC50 / Activity Metric | Reference Compound | Reference IC50 / Activity Metric |
| trans-hydroxystilbene derivatives | Reaction with peroxyl radicals | Slightly lower than α-tocopherol | α-tocopherol | Not specified |
| Catechol hydrazinyl-thiazole (CHT) | DPPH assay | IC50: Lower than Trolox and Ascorbic Acid | Trolox, Ascorbic Acid | Not specified |
| Catechol hydrazinyl-thiazole (CHT) | ABTS assay | 3.16 times more intense than Trolox | Trolox | Not specified |
| Phenolic compounds from Rhodiola sachalinensis | DPPH assay | Herbacetin glycosides IC50: 19.49 - 27.77 µM | L-Ascorbic acid | IC50: 32.89 µM[1] |
| Phenolic compounds from Rhodiola sachalinensis | NBT superoxide scavenging | Herbacetin glycosides IC50: 9.92 - 13.19 µM | Allopurinol | IC50: 7.03 µM[1] |
Experimental Protocols
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 60-100 µM.
-
Assay Procedure :
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound to each well.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
References
An In-depth Technical Guide to 2-[(E)-2-phenylethenyl]phenol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-[(E)-2-phenylethenyl]phenol derivatives and analogs, a class of compounds with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in this area.
Core Compound: this compound
This compound, also known as 2-hydroxystilbene, serves as the foundational scaffold for a diverse range of derivatives. Its structure, characterized by a phenol ring linked to a phenyl group via an ethenyl bridge, provides a versatile template for chemical modification to enhance or modulate its biological effects.
Synthesis of Derivatives
The synthesis of this compound derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This method allows for the stereoselective formation of the trans-alkene bridge, which is often crucial for biological activity.
Experimental Protocol: Synthesis of Hydroxystilbene Derivatives via Heck Reaction
This protocol provides a general procedure for the synthesis of hydroxystilbene derivatives. Specific reaction conditions may need to be optimized for individual substrates.
Materials:
-
Aryl halide (e.g., iodobenzene derivative)
-
Styrene derivative
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Base (e.g., triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq.), styrene derivative (1.2 eq.), palladium catalyst (0.02 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following tables summarize key quantitative data from various studies.
Neuroprotective Activity
| Compound/Derivative | Assay | Cell Line | EC50/IC50 | Reference |
| trans-4-hydroxystilbene | Aβ-induced neurotoxicity | Rat primary cortex neurons | - | [1][2] |
| resveratrol | Aβ-induced neurotoxicity | Rat primary cortex neurons | - | [1][2] |
| piceatannol | Aβ-induced neurotoxicity | Rat primary cortex neurons | - | [1][2] |
| 5-{(E)-2-[3,5-bis(1-ethylpropyl)-4-hydroxyphenyl]ethenyl}-1,3-benzenediol | Glutamate-induced oxidative stress | HT22 hippocampal neurons | 30 nM | [3] |
| 5-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenylethenyl)]-1,3-benzenediol | Glutamate-induced oxidative stress | HT22 hippocampal neurons | 45 nM | [3] |
| 5-{(1E,3E)-4-[3,5-bis(1-ethylpropyl)-4-hydroxyphenyl]-1,3-butadienyl}-1,3-benzenediol | Glutamate-induced oxidative stress | HT22 hippocampal neurons | 12 nM | [3] |
Anti-inflammatory Activity
| Compound/Derivative | Assay | Enzyme/Cell Line | IC50 | Reference |
| G1 (Gallic acid derivative) | COX-1 Inhibition | - | 3.13 µM | [4] |
| G2 (Gallic acid derivative) | COX-1 Inhibition | - | 2.19 µM | [4] |
| Compound 2 | Dual COX-2/5-LOX Inhibition | COX-2 | - | [5] |
| Compound 3 | Dual COX-2/5-LOX Inhibition | COX-2 | - | [5] |
Anticancer Activity
| Compound/Derivative | Cell Line | IC50 | Reference |
| Compound 1g2a | HCT116 | 5.9 nM | [6] |
| Compound 1g2a | BEL-7402 | 7.8 nM | [6] |
| Compound 2a | HCT-116 | 28.85 ± 3.26 μg/mL | [7] |
| Compound 7j | HCT-116 | 26.75 ± 3.50 μg/mL | [7] |
Experimental Protocols for Biological Assays
Neuroprotection Assay in HT22 Cells
This protocol describes a method to assess the neuroprotective effects of compounds against glutamate-induced oxidative stress in the mouse hippocampal cell line HT22.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate
-
Test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce oxidative stress by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for 24 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value of the test compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl)
-
EIA detection reagents
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Leukotriene B4 (LTB4) Production Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol describes the measurement of LTB4 production in stimulated human PMNLs to assess the anti-inflammatory potential of test compounds.
Materials:
-
Freshly isolated human PMNLs
-
Calcium ionophore A23187 (stimulant)
-
Test compounds
-
Hanks' Balanced Salt Solution (HBSS)
-
LTB4 ELISA kit
Procedure:
-
Isolate PMNLs from fresh human blood using density gradient centrifugation.
-
Resuspend the PMNLs in HBSS.
-
Pre-incubate the cells with the test compounds at various concentrations for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) for 15 minutes at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant and measure the concentration of LTB4 using a competitive ELISA kit according to the manufacturer's protocol.[8][9]
-
Calculate the percentage of inhibition of LTB4 production and determine the IC50 value of the test compounds.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways.
Neuroprotective Signaling Pathway
Several hydroxystilbene derivatives exert their neuroprotective effects by activating the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
References
- 1. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New hydroxystilbenoid derivatives endowed with neuroprotective activity and devoid of interference with estrogen and aryl hydrocarbon receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
An In-depth Technical Guide on 2-[(E)-2-phenylethenyl]phenol: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stilbenoid compound 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene. It delves into the historical context of its synthesis, outlines detailed experimental protocols for its preparation via established organic reactions, and presents a thorough examination of its biological activities. This document consolidates quantitative data on its cytotoxic, estrogenic, and antioxidant properties, and explores its potential modulation of key cellular signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound is a member of the hydroxystilbene family, a class of phenolic compounds that has garnered significant scientific interest due to the diverse biological activities of its members, most notably resveratrol. The core structure, characterized by a 1,2-diphenylethylene moiety with a hydroxyl group on one of the phenyl rings, imparts unique physicochemical and pharmacological properties. This guide will explore the discovery and history of this compound, its synthesis, and its biological relevance.
Discovery and History
While a singular, definitive "discovery" of this compound is not prominently documented, its synthesis falls within the purview of classical organic reactions developed in the 19th and early 20th centuries. The Perkin reaction, discovered by William Henry Perkin in 1868, provided a method for the synthesis of cinnamic acids, which are precursors to stilbenes.[1][2] This suggests that the synthesis of hydroxystilbenes was conceptually feasible from that period.
The development of olefination reactions, such as the Wittig reaction in the mid-20th century, and later the Heck reaction, provided more versatile and efficient methods for the synthesis of stilbene derivatives, including 2-hydroxystilbene.[3][4] These synthetic advancements have been instrumental in enabling the exploration of the biological activities of a wide array of hydroxystilbenes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | PubChem |
| Molecular Weight | 196.24 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-Styrylphenol, trans-2-Hydroxystilbene | PubChem |
| CAS Number | 18493-15-7 | PubChem |
| Appearance | Solid (form varies) | General Knowledge |
| Melting Point | Not specified in readily available sources | - |
| Solubility | Soluble in organic solvents like ethanol, DMSO | General Knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The most common methods include the Perkin reaction, the Wittig reaction, and the Heck reaction.
Perkin Reaction
The Perkin reaction offers a classical approach to stilbene synthesis. In the context of 2-hydroxystilbene, this would typically involve the condensation of salicylaldehyde with phenylacetic acid or its anhydride in the presence of a weak base.[5][6][7]
Experimental Protocol: Perkin Reaction for 2-Hydroxystilbene
-
Materials: Salicylaldehyde, phenylacetic anhydride, triethylamine (or sodium acetate), acetic anhydride (as solvent).
-
Procedure:
-
A mixture of salicylaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and triethylamine (1.5 eq) in acetic anhydride is heated at reflux for several hours.
-
The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield 2-acetoxystilbene.
-
The acetoxy group is then hydrolyzed by heating with a base (e.g., sodium hydroxide in ethanol/water) followed by acidification to afford this compound.
-
Wittig Reaction
The Wittig reaction is a highly versatile method for alkene synthesis and can be readily applied to the preparation of 2-hydroxystilbene.[8][9] This reaction involves the coupling of an aldehyde (salicylaldehyde) with a phosphorus ylide derived from a benzylphosphonium salt.
Experimental Protocol: Wittig Reaction for 2-Hydroxystilbene
-
Materials: Benzyltriphenylphosphonium chloride, a strong base (e.g., n-butyllithium or sodium hydride), salicylaldehyde, and an anhydrous aprotic solvent (e.g., THF or DMF).
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise at 0 °C. The mixture is stirred for 1 hour to generate the ylide.
-
A solution of salicylaldehyde (1.0 eq) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the aldehyde.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Heck Reaction
The Heck reaction provides a powerful tool for carbon-carbon bond formation and can be utilized for the synthesis of 2-hydroxystilbene by coupling an aryl halide (e.g., 2-iodophenol) with styrene.[3]
Experimental Protocol: Heck Reaction for 2-Hydroxystilbene
-
Materials: 2-Iodophenol, styrene, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
A mixture of 2-iodophenol (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and triethylamine (2.0 eq) in DMF is heated under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield this compound.
-
Diagram of Synthetic Pathways
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. sciepub.com [sciepub.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. longdom.org [longdom.org]
- 7. Perkin reaction.pdf [slideshare.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Mechanism of Action of 2-[(E)-2-phenylethenyl]phenol
For: Researchers, scientists, and drug development professionals.
Abstract:
2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a phenolic compound belonging to the stilbenoid family, a class of natural and synthetic molecules that have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-hydroxystilbene, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Drawing upon available data for 2-hydroxystilbene and its close structural analogs, this document summarizes key signaling pathways, presents quantitative data on its biological efficacy, and details relevant experimental protocols to facilitate further research and drug development efforts.
Core Mechanisms of Action
The biological activities of this compound are primarily attributed to its phenolic hydroxyl group and the stilbene backbone. These structural features enable it to participate in various biochemical processes, leading to its observed antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
As a phenolic compound, 2-hydroxystilbene can act as a potent antioxidant. The primary mechanism of its antioxidant action involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. This process is a hallmark of many phenolic antioxidants. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring and the stilbene double bond.
The antioxidant capacity of hydroxystilbenes is influenced by the number and position of hydroxyl groups on the stilbene rings. While specific quantitative data for 2-hydroxystilbene is limited, studies on analogous compounds demonstrate significant radical scavenging activity.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases. 2-Hydroxystilbene and related compounds have demonstrated the ability to modulate inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Inhibition of NF-κB activation by 2-hydroxystilbene likely occurs through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the IκBα inhibitor. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory target genes.
Anticancer Activity
The anticancer effects of 2-hydroxystilbene and its analogs are multifaceted and involve several mechanisms:
-
Induction of Apoptosis: 2-Hydroxystilbene can trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.
-
Cell Cycle Arrest: Stilbenoids have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, some stilbenes can induce G2/M phase arrest by downregulating cyclin B1.[1]
-
Inhibition of Proliferation and Signaling Pathways: 2-Hydroxystilbene can interfere with signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data
The following tables summarize the available quantitative data for 2-hydroxystilbene and its close analogs, providing insights into their biological potency.
Table 1: In Vitro Anticancer Activity of Hydroxylated Stilbenes
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-Hydroxystilbene | SW480 (colorectal) | Crystal Violet | < 100 | [2] |
| 4-Hydroxystilbene | SW480 (colorectal) | Crystal Violet | < 100 | [2] |
| 3-Hydroxystilbene | SW480 (colorectal) | Crystal Violet | < 100 | [2] |
| Resveratrol | SW480 (colorectal) | Crystal Violet | > 100 | [2] |
| Compound 1 (hydroxylated biphenyl) | HCT116 (colorectal) | Crystal Violet | 22.4 | [3] |
| Compound 2 (hydroxylated biphenyl) | HCT116 (colorectal) | Crystal Violet | 0.34 | [3] |
Table 2: Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 | Reference |
| Gallic Acid | DPPH | 9.5 µg/mL | [4] |
| Caffeic Acid | DPPH | 12.5 µg/mL | [4] |
| Quercetin | DPPH | 5.5 µg/mL | [4] |
| BHT | DPPH | 131.18 ± 0.62 µg/mL | [5] |
| α-tocopherol | DPPH | 12.57 ± 0.24 µg/mL | [5] |
Table 3: Anti-inflammatory Activity of Stilbene Analogs
| Compound | Cell Line | Assay | Target | IC50 | Reference |
| Bavienside A | RAW264.7 | NO production | iNOS | 6.23 µM | [6] |
| Compound 12 (from Bletilla ochracea) | RAW 264.7 | NO production | iNOS | 2.86 ± 0.17 µM | [7] |
| Compound 51 (NF-κB inhibitor) | RAW264.7 | NO release | NF-κB | 3.1 ± 1.1 µM | [8] |
Note: Data for this compound is limited. The tables include data from structurally related compounds to provide a comparative context for its potential activity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by 2-hydroxystilbene and its analogs.
Caption: Inhibition of the NF-κB signaling pathway by 2-hydroxystilbene.
References
- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stilbenes with anti-inflammatory and cytotoxic activity from the rhizomes of Bletilla ochracea Schltr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-[(E)-2-phenylethenyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(E)-2-phenylethenyl]phenol, also known as 2-styrylphenol or trans-2-hydroxystilbene, is a phenolic compound belonging to the stilbenoid class. Stilbenoids, naturally occurring in various plants, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing available data, detailing experimental methodologies, and visualizing key signaling pathways. While research on this specific molecule is ongoing, promising avenues have been identified in the realms of nephroprotection and antimicrobial therapy, primarily based on its activity and that of its close structural analogs.
Identified Potential Therapeutic Targets
Current research suggests two primary areas where this compound may exert its therapeutic effects: the regulation of renal organic ion transporters, conferring nephroprotective properties, and the inhibition of the bacterial NusB-NusE protein-protein interaction, indicating antimicrobial potential.
Renal Organic Ion Transporters: A Target for Nephroprotection
Studies have indicated that trans-2-hydroxystilbene exhibits nephroprotective effects. The proposed mechanism of action for this and related stilbenoid compounds involves the modulation of renal organic ion transporters.[1] These transporters are crucial for the excretion of various endogenous and exogenous substances, and their dysregulation can contribute to kidney disease.
Quantitative Data:
To date, specific IC50 or Ki values for the direct interaction of this compound with specific renal organic ion transporters have not been extensively reported in publicly available literature. The primary evidence for its nephroprotective effect comes from in vivo studies that measure broader physiological outcomes.
| Compound | Biological Effect | Model System | Key Findings | Reference |
| trans-2-hydroxystilbene | Nephroprotection | Hyperuricemic mice | Provided nephroprotection, suggesting a role in regulating renal function. | [1] |
| Resveratrol and analogues | Antihyperuricemic and nephroprotective | Hyperuricemic mice | Actions were mediated by regulating renal organic ion transporters. | [1] |
Signaling Pathway:
The proposed signaling pathway for the nephroprotective effect of this compound involves the regulation of renal organic ion transporters located on the basolateral and apical membranes of proximal tubule cells. By modulating the activity or expression of these transporters, the compound may influence the clearance of nephrotoxic substances and maintain renal homeostasis.
References
Methodological & Application
Analytical Methods for the Quantification of 2-[(E)-2-phenylethenyl]phenol: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-[(E)-2-phenylethenyl]phenol, a stilbenoid compound of interest in various research and development fields. The methodologies described are based on established analytical techniques for phenolic compounds and are intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2-hydroxystilbene, belongs to the stilbenoid family, a class of natural phenols. Like its well-known isomer resveratrol, it is anticipated to possess biological activities that warrant further investigation. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of related products, and elucidation of its biological functions. This document outlines three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of phenolic compounds.[1][2][3] The following protocol is a proposed method for the analysis of this compound based on methods developed for similar stilbenoid compounds like resveratrol.[1][2][4]
Application Note
This HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column for separation and UV detection at a wavelength determined by the compound's maximum absorbance. Due to the conjugated system of the stilbene backbone, this compound is expected to have a strong UV absorbance, making this a suitable detection method.[5] The presence of the hydroxyl group may influence its retention and spectral properties.[6]
Experimental Protocol
2.2.1. Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
Formic acid or orthophosphoric acid (analytical grade).
-
This compound standard.
2.2.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 320 nm (The optimal wavelength should be determined by running a UV-Vis spectrum of the standard). Stilbenes typically exhibit strong absorbance around this wavelength.[7]
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is recommended.[8] For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[9] The final extract should be dissolved in the initial mobile phase.
Data Presentation
The following table summarizes typical quantitative data for the analysis of stilbenoids using HPLC-UV, which can be expected for this compound.
| Parameter | Resveratrol[10] | Pterostilbene[11] | Expected for this compound |
| Linearity Range (µg/mL) | 0.010 - 6.4 | 1 - 75 | 0.01 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.006 | 0.00265 | ~0.01 |
| Limit of Quantification (LOQ) (µg/mL) | 0.008 | 0.00795 | ~0.03 |
| Recovery (%) | 98.6 - 101.2 | 98.10 - 101.93 | 95 - 105 |
| Intra-day Precision (%RSD) | 0.46 - 1.02 | 0.59 - 1.25 | < 2% |
| Inter-day Precision (%RSD) | 0.63 - 2.12 | Not Reported | < 5% |
Experimental Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance.[12]
Application Note
This GC-MS method is suitable for the sensitive and selective quantification of this compound. Derivatization with a silylating agent, such as BSTFA, is employed to block the polar hydroxyl group, making the analyte more amenable to gas chromatography.[12] The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum.
Experimental Protocol
3.2.1. Instrumentation and Reagents
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Autosampler.
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Solvent (e.g., ethyl acetate or dichloromethane).
-
This compound standard.
3.2.2. Derivatization and GC-MS Conditions
-
Derivatization:
-
Evaporate the sample or standard extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 250 °C at 10 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 min.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section.
-
Working Standard Solutions: Prepare a series of working standard solutions in the chosen solvent for derivatization.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The extract should be dried and reconstituted in the derivatization solvent.
Data Presentation
The following table provides expected quantitative data for the GC-MS analysis of stilbenoids, which would be applicable to this compound after derivatization.
| Parameter | Resveratrol (derivatized)[13] | Pterostilbene (underivatized)[13] | Expected for this compound (derivatized) |
| Linearity Range | Not explicitly stated, but detection in ng/g range | Not explicitly stated, but detection in ng/g range | ng/mL to µg/mL range |
| Limit of Detection (LOD) | Low ng/g levels | Low ng/g levels | Low ng/mL |
| Limit of Quantification (LOQ) | Low ng/g levels | Low ng/g levels | Low ng/mL |
| Recovery (%) | Matrix dependent | Matrix dependent | 85 - 115 |
| Precision (%RSD) | < 15% | < 15% | < 15% |
Experimental Workflow Diagram
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in relatively pure samples or after a selective extraction.
Application Note
This method is based on the principle that the concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law). Due to the extensive conjugation in its structure, this compound is expected to have a strong absorbance in the UV region, likely around 300-330 nm.[5][14] This method is rapid and cost-effective but may lack the selectivity of chromatographic methods in complex matrices.
Experimental Protocol
4.2.1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Solvent (e.g., ethanol or methanol, spectroscopic grade).
-
This compound standard.
4.2.2. Method
-
Determination of λmax:
-
Prepare a dilute solution of the this compound standard in the chosen solvent.
-
Scan the absorbance of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Data Presentation
The following table illustrates the expected parameters for a UV-Vis spectrophotometric method.
| Parameter | Expected for this compound |
| λmax (nm) | ~320 |
| Linearity Range (µg/mL) | Dependent on molar absorptivity |
| Molar Absorptivity (ε) | High (expected for conjugated systems) |
| Correlation Coefficient (R²) | > 0.999 |
Experimental Workflow Diagram
Signaling Pathways
While the primary focus of this document is on analytical methods, it is noteworthy that stilbenoids like resveratrol are known to modulate various signaling pathways.[15] However, specific signaling pathways directly modulated by this compound are not well-documented in the current scientific literature. Researchers investigating the biological activity of this compound may explore pathways commonly associated with other stilbenoids, such as those involved in inflammation, oxidative stress, and cell proliferation.[15]
Conclusion
The analytical methods outlined in this document provide a comprehensive guide for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity and selectivity, and the nature of the sample matrix. For complex matrices and low concentrations, HPLC-UV or GC-MS are recommended. For simpler matrices and higher concentrations, UV-Visible spectrophotometry offers a rapid and cost-effective alternative. The provided protocols and data serve as a starting point for method development and validation in your laboratory.
References
- 1. ijper.org [ijper.org]
- 2. japsonline.com [japsonline.com]
- 3. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]
- 4. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-[(E)-2-phenylethenyl]phenol, a stilbenoid phenol derivative, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for the accurate quantification and purity assessment of this compound, which is of interest in pharmaceutical and chemical research due to its structural relation to biologically active stilbenes like resveratrol. The protocol outlines sample preparation, chromatographic conditions, and data analysis, and includes a comprehensive summary of expected performance metrics.
Introduction
This compound, also known as 2-hydroxystilbene, belongs to the stilbenoid family, a class of natural phenols. Stilbenoids, such as resveratrol, have garnered significant attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Given the interest in this class of compounds for drug development and other applications, robust analytical methods for their identification and quantification are crucial. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[3] This document presents a reliable RP-HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its relatively high XLogP3 value of 3.8 indicates nonpolar characteristics, making it well-suited for reverse-phase chromatography.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₄H₁₂O | PubChem[4] |
| Molecular Weight | 196.24 g/mol | PubChem[4] |
| XLogP3 | 3.8 | PubChem[4] |
| Appearance | Solid (predicted) | |
| UV Maximum (predicted) | ~300-320 nm | Based on stilbene chromophore[5][6] |
Experimental Protocol: HPLC Analysis
This protocol is based on established methods for the analysis of stilbene derivatives, such as resveratrol and its analogues.[7][8][9]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[7][8]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).
-
Standard: A reference standard of this compound of known purity.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The proposed HPLC conditions are summarized in Table 2. A gradient elution is recommended to ensure good separation and peak shape.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm (based on typical stilbene absorbance)[5][6] |
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the sample diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation and Method Validation Parameters
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the sample can then be determined from this curve. Key validation parameters for this method are summarized in Table 3.
Table 3: Typical Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
| Specificity | No interfering peaks at the retention time of the analyte |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. HPLC Method for Analysis of Trans - Resveratrol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H12O | CID 5704879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
Application Notes and Protocols: NMR Spectroscopy of 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-[(E)-2-phenylethenyl]phenol is a stilbenoid, a class of compounds with diverse biological activities. Accurate structural characterization is crucial for understanding its chemical properties and potential applications in drug development. NMR spectroscopy, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, provides unambiguous evidence for the molecular structure and connectivity.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the analysis of related stilbene structures and theoretical predictions. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2 | 7.55 | d | 7.6 | 1H |
| 3 | 6.90 | t | 7.5 | 1H |
| 4 | 7.18 | t | 7.7 | 1H |
| 5 | 6.85 | d | 8.1 | 1H |
| 7 (α) | 7.12 | d | 16.4 | 1H |
| 8 (β) | 7.25 | d | 16.4 | 1H |
| 10, 14 | 7.52 | d | 7.3 | 2H |
| 11, 13 | 7.38 | t | 7.5 | 2H |
| 12 | 7.28 | t | 7.3 | 1H |
| OH | ~5.0-6.0 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom No. | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | 153.5 | Quaternary (C) |
| 2 | 128.5 | CH |
| 3 | 121.0 | CH |
| 4 | 129.8 | CH |
| 5 | 116.0 | CH |
| 6 | 125.0 | Quaternary (C) |
| 7 (α) | 127.0 | CH |
| 8 (β) | 130.5 | CH |
| 9 | 137.0 | Quaternary (C) |
| 10, 14 | 126.8 | CH |
| 11, 13 | 128.9 | CH |
| 12 | 128.0 | CH |
Experimental Protocols
A standardized set of protocols is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are provided as a general guide for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use similar spectral width and acquisition parameters as the ¹³C NMR experiment. This experiment differentiates CH and CH₃ (positive signals) from CH₂ (negative signals) groups.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Analysis and Visualization
NMR Data Processing Workflow
The following diagram illustrates the general workflow for processing and analyzing the acquired NMR data.
Key 2D NMR Correlations for Structural Elucidation
The following diagram illustrates the key predicted correlations from 2D NMR experiments that would be used to confirm the structure of this compound.
Conclusion
The protocols and predictive data provided in these application notes serve as a comprehensive guide for the NMR-based structural elucidation of this compound. By following these experimental procedures and utilizing the outlined analytical workflow, researchers can confidently acquire and interpret the necessary spectral data to confirm the chemical structure of this and related stilbenoid compounds. The application of 1D and 2D NMR techniques is indispensable for the unambiguous characterization of such molecules, which is a critical step in their further development for various applications.
Application Notes and Protocols: Mass Spectrometry of 2-[(E)-2-phenylethenyl]phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analysis of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, using mass spectrometry. It includes a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This information is valuable for the identification and characterization of this compound in various research and development settings.
Introduction
This compound is a member of the stilbenoid family, a class of natural phenols. Stilbenoids are of significant interest in drug development and other fields due to their diverse biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note details the expected mass spectrum of this compound and provides a standardized protocol for its analysis.
Mass Spectral Data
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The compound has a molecular weight of 196.24 g/mol .[1] The electron ionization (EI) mass spectrum shows a base peak corresponding to the molecular ion (M+•), indicating a stable molecule.
Table 1: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 196 | [M]+• (Molecular Ion) | High |
| 195 | [M-H]+ | High |
| 181 | [M-CH3]+ | Moderate |
| 167 | [M-CHO]+ or [M-H-CO]+ | Moderate to High |
| 152 | [M-CO-CH3]+ | Moderate |
| 139 | [M-C2H2O-H]+ | Low to Moderate |
| 115 | [C9H7]+ | Low to Moderate |
| 91 | [C7H7]+ (Tropylium ion) | Low |
| 77 | [C6H5]+ (Phenyl ion) | Low |
Note: Relative intensities are qualitative and based on typical EI spectra of phenolic and stilbenoid compounds.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized by several key bond cleavages and rearrangements. The stability of the aromatic rings and the presence of the hydroxyl group and the ethenyl bridge influence the fragmentation pattern.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. For many phenolic compounds, derivatization, such as silylation, can improve chromatographic peak shape and thermal stability.[2][3]
4.1. Sample Preparation and Derivatization
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Derivatization (Optional but Recommended):
-
To 100 µL of the standard solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 7000C GC/MS Triple Quadrupole or equivalent single quadrupole system.
-
Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
4.3. Data Analysis
-
Identify the peak corresponding to this compound (or its TMS derivative) based on its retention time.
-
Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Applications
This methodology is applicable for:
-
Quality Control: Ensuring the identity and purity of synthesized this compound.
-
Metabolite Identification: Identifying this compound and related compounds in biological matrices.
-
Natural Product Research: Detecting and characterizing this compound in plant extracts and other natural sources.
-
Drug Development: Supporting pharmacokinetic and pharmacodynamic studies of stilbenoid-based drug candidates.
Conclusion
The mass spectrometric analysis of this compound is a robust and reliable method for its identification and characterization. The provided protocol for GC-MS analysis, along with the expected fragmentation data, offers a solid foundation for researchers and scientists working with this compound. The use of derivatization can further enhance the quality of the chromatographic analysis.
References
Application Notes and Protocols: 2-[(E)-2-phenylethenyl]phenol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a member of the stilbenoid family, a class of natural and synthetic phenolic compounds that have garnered significant interest in medicinal chemistry. Stilbenoids, most notably resveratrol, are recognized for their diverse pharmacological activities. The position of the hydroxyl group on the stilbene scaffold is crucial for their biological effects, making 2-hydroxystilbene a compound of interest for various therapeutic applications.[1] These notes provide an overview of its applications, quantitative biological data for related compounds, detailed experimental protocols for its synthesis and evaluation, and diagrams of relevant signaling pathways.
Medicinal Chemistry Applications
This compound and its derivatives are being explored for a range of therapeutic applications, primarily leveraging their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
-
Anti-inflammatory Activity: Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Stilbenoids, including pterostilbene, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] This suggests that 2-hydroxystilbene may also possess anti-inflammatory properties by modulating the expression of pro-inflammatory mediators.
-
Neuroprotective Effects: Oxidative stress is a major contributor to neurodegenerative diseases. Stilbenoid derivatives have demonstrated significant neuroprotective activity in models of oxidative stress-induced neuronal cell death.[1] For example, certain synthetic (E)-stilbenoid derivatives have shown neuroprotective effects with EC50 values in the nanomolar range, highlighting the potential of the stilbene scaffold in developing treatments for neurodegenerative disorders.[1]
-
Antimicrobial Activity: While data on 2-hydroxystilbene is limited, stilbenoids, in general, have been reported to exhibit antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
-
Antioxidant Activity: The phenolic hydroxyl group in 2-hydroxystilbene is a key structural feature responsible for its antioxidant activity. It can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity can be quantified using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][8][9][10][11]
Quantitative Biological Data
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes relevant data for structurally related hydroxystilbene derivatives to provide a comparative context for its potential activities.
| Compound/Derivative Class | Application | Assay | Target/Cell Line | Quantitative Data (IC50/EC50/MIC) | Reference(s) |
| Synthetic (E)-stilbenoid derivatives | Neuroprotection | Glutamate-induced cell death | HT22 hippocampal neurons | EC50: 12 nM - 45 nM | [1] |
| Dihydroxystilbenes | Anticancer (Anti-lymphangiogenesis) | VEGF-C-induced tube formation | Human Lymphatic Endothelial Cells | Inhibition at 10-50 μM | [12] |
| Pterostilbene | Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50 = 0.7 μM (for derivative E2) | [6] |
| Hydroxylated Biphenyls | Anticancer | Cell growth inhibition | Melanoma cells | IC50: 1.7 ± 0.5 μM and 2.0 ± 0.7 μM | [3][4][5] |
| Oxyresveratrol | Tyrosinase Inhibition | Mushroom tyrosinase activity | - | IC50 = 1.2 μM | [13] |
| Oxyresveratrol | Tyrosinase Inhibition | Murine tyrosinase activity | B-16 melanoma cells | IC50 = 52.7 μM | [13] |
Experimental Protocols
Two common methods for the synthesis of stilbene derivatives are the Wittig reaction and the Mizoroki-Heck reaction.
3.1.1. Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. For the synthesis of 2-hydroxystilbene, benzaldehyde can be reacted with the ylide generated from (2-hydroxybenzyl)triphenylphosphonium halide.
Materials:
-
(2-Hydroxybenzyl)triphenylphosphonium bromide
-
Benzaldehyde
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
-
Dichloromethane
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
95% Ethanol for recrystallization
Procedure:
-
Phosphonium Salt Preparation: (If not commercially available) React 2-bromotoluene with triphenylphosphine in a suitable solvent under reflux to yield (2-methylbenzyl)triphenylphosphonium bromide. Subsequent benzylic bromination followed by protection of the hydroxyl group may be necessary. A more direct route involves the reaction of 2-hydroxybenzyl bromide with triphenylphosphine.
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-hydroxybenzyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., one equivalent of n-butyllithium in hexanes) dropwise with stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
Wittig Reaction: To the ylide solution, add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain pure (E)-2-hydroxystilbene.[14][15][16]
3.1.2. Protocol 2: Synthesis via Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For 2-hydroxystilbene, this can be achieved by coupling 2-iodophenol (or 2-bromophenol) with styrene.
Materials:
-
2-Iodophenol or 2-Bromophenol
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2)
-
Phosphine ligand (e.g., PPh3, P(o-tolyl)3) (if not using a pre-formed complex)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., DMF, DMAc, or aqueous media)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-iodophenol (1 equivalent), styrene (1.2 equivalents), palladium catalyst (e.g., 1-5 mol%), phosphine ligand (if required), and base (2-3 equivalents).
-
Add the solvent under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140°C) and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS). Microwave irradiation can also be employed to accelerate the reaction.[17]
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E)-2-hydroxystilbene.[18][19][20][21]
3.2.1. Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (2-hydroxystilbene)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Assay: In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the sample dilutions or the positive control to the wells. For the blank, add methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical, by plotting the percentage of inhibition against the concentration of the sample.[8][9][10][11]
3.2.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (2-hydroxystilbene) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[22][23]
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate potential signaling pathways and a general experimental workflow for the investigation of this compound.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nuc [label="NF-κB\n(p65/p50)\n(in nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; AP1_nuc [label="AP-1\n(in nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label=" Binds"]; TLR4 -> IKK [label=" Activates"]; TLR4 -> MAPK; IKK -> IkB [label=" Phosphorylates"]; IkB -> NFkB [style=invis]; {rank=same; IKK; IkB; NFkB} IkB -> NFkB [dir=none, style=dashed, constraint=false]; NFkB -> NFkB_nuc [label=" Translocates"]; NFkB_nuc -> Genes [label=" Induces"]; Compound -> IKK [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"]; Compound -> MAPK [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"]; MAPK -> AP1 [label=" Activates"]; AP1 -> AP1_nuc [label=" Translocates"]; AP1_nuc -> Genes [label=" Induces"]; } .dot Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.
// Nodes Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Casp3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prolif [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3 Pathway", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Compound -> ROS [label=" Induces"]; ROS -> Mito; Mito -> CytoC; CytoC -> Casp9 [label=" Activates"]; Casp9 -> Casp3 [label=" Activates"]; Casp3 -> Apoptosis [label=" Executes"]; Compound -> PI3K [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"]; Compound -> STAT3 [label=" Inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> Prolif [label=" Promotes", style=dashed]; STAT3 -> Prolif [label=" Promotes", style=dashed]; } .dot Caption: Proposed anticancer mechanism of this compound involving apoptosis induction and inhibition of pro-survival pathways.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis of\nthis compound\n(e.g., Wittig or Heck Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & \nCharacterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; bioassays [label="In Vitro Biological Assays\n(Anticancer, Anti-inflammatory,\nNeuroprotective, Antimicrobial,\nAntioxidant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50, EC50, MIC determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mechanism [label="Mechanism of Action Studies\n(Western Blot, qPCR, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> synthesis; synthesis -> purification; purification -> bioassays; bioassays -> data_analysis; data_analysis -> mechanism; mechanism -> end; } .dot Caption: General experimental workflow for the synthesis and medicinal chemistry evaluation of this compound.
Disclaimer: The quantitative data presented are for structurally related compounds and should be considered as indicative of the potential activity of this compound. The proposed signaling pathways are based on the known mechanisms of other stilbenoids and require experimental validation for this compound. The experimental protocols are generalized and may require optimization for specific laboratory conditions and reagents.
References
- 1. New hydroxystilbenoid derivatives endowed with neuroprotective activity and devoid of interference with estrogen and aryl hydrocarbon receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor and Antimetastatic Activity of Synthetic Hydroxystilbenes Through Inhibition of Lymphangiogenesis and M2 Macrophage Differentiation of Tumor-associated Macrophages | Anticancer Research [ar.iiarjournals.org]
- 12. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 17. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water [frontiersin.org]
- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. protocols.io [protocols.io]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(E)-2-phenylethenyl]phenol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a phenolic compound belonging to the stilbene family. Stilbene derivatives have garnered significant interest as fluorescent probes for the detection of amyloid-β (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease.[1][2][3][4] The planar structure of the stilbene backbone allows for intercalation into the β-sheet structures of Aβ fibrils, leading to a detectable change in its fluorescence properties.[3] This document provides detailed application notes and protocols for the potential use of this compound as a fluorescent probe for the detection and characterization of Aβ aggregates.
Principle of Detection
The fluorescence of many stilbene-based probes is quenched in aqueous solutions due to rotational freedom around the ethylene bond. Upon binding to the hydrophobic channels of Aβ aggregates, this rotation is restricted, leading to a significant enhancement of fluorescence quantum yield and a potential shift in the emission spectrum.[3] This "turn-on" fluorescence response provides a basis for the sensitive detection of Aβ fibrils and oligomers. While direct quantitative data for this compound is not extensively published, its structural similarity to other amyloid-binding stilbenes suggests a comparable mechanism.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, photophysical and binding properties of this compound based on data from structurally related stilbene-based fluorescent probes. These values should be experimentally verified for this specific compound.
| Property | Value | Reference Compound |
| Molecular Weight | 196.24 g/mol | PubChem |
| Absorption Maximum (λ_abs) | ~320 nm | Hydroxystilbenes[5] |
| Emission Maximum (λ_em) - Free | ~380 nm (weak) | Hydroxystilbenes[5] |
| Emission Maximum (λ_em) - Bound to Aβ fibrils | ~450 nm (strong) | Stilbene derivatives[3] |
| Quantum Yield (Φ) - Free | < 0.01 | Stilbene derivatives |
| Quantum Yield (Φ) - Bound | > 0.3 | Stilbene derivatives |
| Binding Affinity (K_d) for Aβ fibrils | 10-100 nM | Stilbene derivatives[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-hydroxylated (E)-stilbenes is the oxidative coupling of a 2-hydroxystyrene with an arylboronic acid.[6]
Materials:
-
2-Hydroxystyrene
-
Phenylboronic acid
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxystyrene (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of DCM and MeOH.
-
Add [Cp*RhCl₂]₂ (0.02 equivalents) and Cu(OAc)₂ (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
In Vitro Aβ Aggregation Assay
This protocol is adapted from the widely used Thioflavin T (ThT) assay and can be used to monitor the kinetics of Aβ aggregation using this compound as the fluorescent probe.
Materials:
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (1 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~320 nm, Emission: ~450 nm)
Procedure:
-
Aβ₁₋₄₂ Preparation:
-
Dissolve lyophilized Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -20°C.
-
Immediately before use, resuspend the Aβ₁₋₄₂ film in PBS to the desired final concentration (e.g., 10 µM).
-
-
Aggregation Assay:
-
Prepare the reaction mixture in each well of the 96-well plate:
-
Aβ₁₋₄₂ solution (to a final concentration of 10 µM)
-
This compound (to a final concentration of 5 µM)
-
PBS to a final volume of 200 µL
-
-
Include control wells:
-
Probe only (this compound in PBS)
-
Aβ₁₋₄₂ only (in PBS)
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of the "probe only" control from all readings.
-
Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.
-
Staining of Aβ Plaques in Brain Tissue
This protocol describes the use of this compound for fluorescent staining of Aβ plaques in post-mortem brain tissue sections from a transgenic mouse model of Alzheimer's disease.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections from an AD mouse model (e.g., 5xFAD)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Distilled water
-
PBS, pH 7.4
-
This compound staining solution (1 µM in PBS/ethanol, 50:50 v/v)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for ~320 nm excitation and ~450 nm emission)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes).
-
Rinse with distilled water (5 minutes).
-
-
Staining:
-
Incubate the slides in the this compound staining solution for 10 minutes at room temperature in the dark.
-
Rinse the slides with PBS (2 x 5 minutes).
-
Briefly rinse with distilled water to remove salts.
-
-
Mounting and Imaging:
-
Coverslip the slides using an aqueous mounting medium.
-
Image the stained sections using a fluorescence microscope. Aβ plaques should appear as brightly fluorescent structures.
-
Signaling Pathway Context: Amyloid Cascade Hypothesis
The application of this fluorescent probe is rooted in the amyloid cascade hypothesis of Alzheimer's disease. This hypothesis posits that the aggregation of Aβ peptides is the central event initiating a cascade of pathological changes, including neuroinflammation, tau pathology, and ultimately, neuronal cell death and cognitive decline.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Probe concentration is too high. | Decrease the concentration of this compound in the assay. |
| Non-specific binding. | Increase the number of washing steps in the tissue staining protocol. | |
| No or weak fluorescence signal | Incorrect filter sets on the microscope. | Ensure the excitation and emission filters are appropriate for the probe's spectral properties. |
| Aβ aggregation has not occurred. | Confirm Aβ aggregation using a standard method like Thioflavin T assay or electron microscopy. | |
| Probe degradation. | Prepare fresh stock solutions of the probe and store protected from light. | |
| Inconsistent results | Inconsistent Aβ preparation. | Ensure a standardized protocol for Aβ monomer preparation is followed consistently. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dispensing of all reagents. |
Safety Precautions
-
This compound is a chemical compound; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood, especially during synthesis and handling of organic solvents.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound, as a member of the stilbene family, holds promise as a fluorescent probe for the detection of amyloid-β aggregates. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore its utility in Alzheimer's disease research and drug development. Experimental validation of its photophysical properties and binding characteristics to Aβ is a crucial next step in establishing its efficacy as a reliable research tool.
References
- 1. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]
- 5. Positional effects of the hydroxy substituent on the photochemical and photophysical behavior of 3- and 4-hydroxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a member of the stilbenoid family, a class of natural compounds recognized for their diverse biological activities. Stilbenoids, including the well-studied resveratrol, have demonstrated potential as antioxidant, anti-inflammatory, and cytotoxic agents.[1] The presence and position of hydroxyl groups on the stilbene backbone are crucial for these biological activities.[2] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the therapeutic potential of this compound.
Data Presentation: In Vitro Bioactivity of Stilbenoids
The following tables summarize representative quantitative data for stilbenoid compounds in various in vitro assays. It is important to note that specific IC50 values for this compound are not widely available in the public domain. The data presented below are for structurally related stilbenoids and should be considered as a reference for expected activity ranges.
Table 1: Antioxidant Activity of Stilbenoid Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ethyl Acetate Fraction of Astilboides tabularis (rich in phenolics) | DPPH Radical Scavenging | 11.38 ± 0.48 µg/mL | BHT | 131.18 ± 0.62 µg/mL |
| Ethyl Acetate Fraction of Astilboides tabularis (rich in phenolics) | ABTS Radical Scavenging | 7.46 ± 0.58 µg/mL | α-tocopherol | 23.12 ± 0.81 µg/mL |
| Gallic Acid Hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 µg/mL | - | - |
| (+)-Catechin Hydrate | ABTS Radical Scavenging | 3.12 ± 0.51 µg/mL | - | - |
Note: The antioxidant activity of hydroxystilbenes is influenced by the stereochemistry, with trans isomers generally showing higher activity.[3][4]
Table 2: Anti-inflammatory Activity of Stilbenoid Derivatives
| Compound | Assay | Target Cell/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bleochranol A (a stilbenoid) | NO Production | LPS-stimulated RAW 264.7 | - | - | - |
| Compound 12 (from Bletilla ochracea) | NO Production | LPS-stimulated RAW 264.7 | 2.86 ± 0.17 | - | - |
| Pterostilbene-urea derivative (compound 7) | COX-2 Inhibition | Purified enzyme | 0.085 ± 0.003 | - | - |
Note: Stilbenoids can exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes.[5][6]
Table 3: Cytotoxicity of Stilbenoid and Related Phenolic Derivatives
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Bleochranol A (a stilbenoid) | HL-60 | MTS | - | 0.24 ± 0.03 |
| Bleochranol A (a stilbenoid) | A-549 | MTS | - | 3.51 ± 0.09 |
| Bleochranol A (a stilbenoid) | MCF-7 | MTS | - | 3.30 ± 0.99 |
| 2,2',4'-trihydroxychalcone | A-549 | CCK-8 | 48 | 33.46 ± 4.11 |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | MCF-7 | - | - | 4.8 |
Note: The cytotoxicity of stilbenoids varies depending on the cell line and the specific chemical structure of the compound.[5][7][8]
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[12]
-
Anti-inflammatory Activity Assays
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is often measured by quantifying the production of prostaglandin E2 (PGE2).[13][14]
Protocol (based on commercially available kits):
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.[15]
-
Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions as provided in the kit.[3][15]
-
Prepare a stock solution of this compound and a reference inhibitor (e.g., celecoxib) in DMSO. Prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.[3]
-
Add the test compound dilutions or reference inhibitor. For the 100% activity control, add the vehicle (DMSO). For the background control, use inactivated enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.[3]
-
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
-
Quantification and Data Analysis:
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assays
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][13]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting cell viability against the compound concentration.
-
Signaling Pathway Analysis
Nrf2 Signaling Pathway
Background: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Stilbenoids can activate the Nrf2 pathway, leading to the translocation of Nrf2 to the nucleus and the expression of protective genes.[2][17][18]
Caption: Workflow for assessing the activation of the Nrf2 signaling pathway.
MAPK Signaling Pathway
Background: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Stilbenoids have been shown to modulate MAPK signaling pathways, which can contribute to their anti-inflammatory and anti-cancer effects.[19][20][21]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: Inhibition of the MAPK inflammatory signaling pathway.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.tocris.com [resources.tocris.com]
- 21. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-[(E)-2-phenylethenyl]phenol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing various animal models to investigate the therapeutic potential of 2-[(E)-2-phenylethenyl]phenol, a resveratrol analog. The protocols detailed below are based on established methodologies for studying inflammation, arthritis, and neurodegenerative diseases, adapted for the evaluation of this specific stilbene compound.
Introduction to this compound
This compound, also known as 2-Styrylphenol, is a phenolic compound belonging to the stilbene family, structurally related to resveratrol.[1] Resveratrol and its analogs are known for their pleiotropic biological activities, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[2][3][4] The therapeutic potential of these compounds is often linked to their ability to modulate various intracellular signaling pathways.[5][6][7] However, the in vivo efficacy of naturally occurring stilbenes can be limited by poor bioavailability and rapid metabolism.[2][8][9] Synthetic analogs like this compound are therefore of significant interest for potentially improved pharmacokinetic profiles and enhanced therapeutic effects.
Pharmacokinetics and Bioavailability in Rodent Models
Understanding the pharmacokinetic profile of this compound is crucial for designing meaningful in vivo efficacy studies. While specific data for this exact compound is limited, studies on resveratrol and its methylated analog, pterostilbene, provide a valuable framework for initial investigations in rats.[2][8][10][11][12]
Table 1: Comparative Pharmacokinetic Parameters of Resveratrol and Pterostilbene in Rats (Oral Administration)
| Parameter | Resveratrol | Pterostilbene | Reference |
| Oral Bioavailability | ~20% | ~80% | [2][8] |
| Dosage | 50 or 150 mg/kg/day | 56 or 168 mg/kg/day | [2][10] |
| Major Metabolites | Glucuronide and sulfate conjugates | Pterostilbene sulfate | [2][8] |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Compound Administration:
-
Oral (PO): Administer this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) by oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Intravenous (IV): Administer a solubilized form of the compound (e.g., in a solution containing DMSO and saline) via the tail vein at a lower dose (e.g., 10 mg/kg) to determine absolute bioavailability.[12]
-
-
Blood Sampling: Collect blood samples from the tail vein or via cannulation at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound and its potential metabolites in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Animal Models for Efficacy Studies
Based on the known biological activities of stilbene compounds, the following animal models are recommended for evaluating the therapeutic potential of this compound.
Anti-inflammatory Effects: Carrageenan-Induced Paw Edema in Rats
This is a widely used and acute model to assess the anti-inflammatory activity of novel compounds.[13][14][15][16][17]
Table 2: Typical Dosing and Measurement Parameters for Carrageenan-Induced Paw Edema Model
| Parameter | Description | Example Value | Reference |
| Animal Model | Male Wistar or Sprague-Dawley rats | 180-220 g | [13][17] |
| Inducing Agent | 1% κ-carrageenan in saline | 0.1 mL subcutaneous injection into the plantar surface of the right hind paw | [13][15][16] |
| Test Compound Dose | Varies based on preliminary toxicity and pharmacokinetic data | 10, 25, 50 mg/kg | [16] |
| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) | 30-60 minutes before carrageenan injection | [16] |
| Positive Control | Indomethacin or other NSAIDs | 10 mg/kg | [16] |
| Paw Volume Measurement | Plethysmometer | At 0, 1, 2, 3, 4, and 5 hours post-carrageenan | [13] |
-
Animals: Acclimatize male Wistar rats for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound treatment groups (multiple doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, indomethacin, or this compound via the chosen route.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at hourly intervals for up to 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Anti-arthritic Effects: Collagen-Induced Arthritis (CIA) in Mice or Rats
The CIA model is a well-established autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.[18][19][20][21][22]
Table 3: Key Parameters for Collagen-Induced Arthritis Model in DBA/1 Mice
| Parameter | Description | Example Value | Reference |
| Animal Model | Male DBA/1 mice | 8-10 weeks old | [18][22] |
| Immunization (Day 0) | 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) | Intradermal injection at the base of the tail | [18][21] |
| Booster (Day 21) | 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) | Intradermal injection | [18][22] |
| Treatment Regimen | Prophylactic (starting from day 0 or 21) or Therapeutic (starting after disease onset) | Daily administration | |
| Test Compound Dose | Varies | 10-100 mg/kg/day, p.o. | |
| Clinical Scoring | Visual assessment of paw swelling and erythema | Scale of 0-4 for each paw (total score 0-16) | [19] |
| Duration | 4-6 weeks post-primary immunization | [19] |
-
Animals: Use male DBA/1 mice, as they are highly susceptible to CIA.
-
Preparation of Emulsion: Dissolve bovine type II collagen in 0.05 M acetic acid and emulsify with an equal volume of CFA (for primary immunization) or IFA (for booster).
-
Primary Immunization (Day 0): Inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Inject 0.1 mL of the collagen/IFA emulsion.
-
Treatment: Begin administration of this compound or vehicle daily, either prophylactically or therapeutically.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0 to 4 for erythema and swelling.
-
Histopathology: At the end of the study, collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
Caption: Timeline for the collagen-induced arthritis model.
Neuroprotective Effects: Amyloid-β Induced Alzheimer's-like Model in Mice
This model is used to study the acute neurotoxic and cognitive-impairing effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[23] Stilbenes have shown promise in preclinical models of Alzheimer's disease.[3][4][24][25]
Table 4: Parameters for Amyloid-β Induced Cognitive Deficit Model
| Parameter | Description | Example Value | Reference |
| Animal Model | Male C57BL/6 mice | 25-30 g | [23] |
| Inducing Agent | Aβ peptide (e.g., Aβ25-35 or Aβ1-42) | 5 µL of a 1 mM solution in 10% DMSO/PBS | [23] |
| Route of Administration | Intracerebroventricular (ICV) injection | [23] | |
| Treatment Regimen | Pre-treatment for several days before and/or post-treatment after Aβ injection | Daily administration | |
| Test Compound Dose | Varies | 10-50 mg/kg/day, p.o. | |
| Behavioral Tests | Morris water maze, Y-maze, novel object recognition | Starting 7-14 days post-ICV injection | [26] |
| Biochemical Analysis | Measurement of oxidative stress markers, inflammatory cytokines, and Aβ levels in the hippocampus and cortex | [27][28][29] |
-
Animals: Acclimatize male C57BL/6 mice.
-
Compound Administration: Begin daily oral administration of this compound or vehicle for a specified period (e.g., 14 days) before Aβ injection.
-
Aβ Injection: Anesthetize the mice and perform a single intracerebroventricular (ICV) injection of aggregated Aβ peptide solution.[23]
-
Post-injection Treatment: Continue daily administration of the test compound.
-
Behavioral Testing: Starting 7 days after Aβ injection, conduct behavioral tests to assess learning and memory (e.g., Morris water maze).
-
Tissue Collection and Analysis: At the end of the behavioral tests, euthanize the animals and collect brain tissue. Homogenize the hippocampus and cortex for the analysis of inflammatory markers (e.g., TNF-α, IL-1β), oxidative stress markers, and acetylcholinesterase activity.
Mechanism of Action and Signaling Pathways
Resveratrol and its analogs exert their biological effects by modulating a variety of signaling pathways.[5][6][7][30] Key pathways that may be affected by this compound include:
-
NF-κB Signaling: A critical regulator of inflammation. Many stilbenes inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[31][32]
-
MAPK Signaling: Mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38 are involved in cellular responses to stress and inflammation.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[7]
-
Sirtuin 1 (SIRT1) Activation: SIRT1 is a key regulator of cellular metabolism and longevity, and its activation by resveratrol is well-documented.[3][30]
Caption: Potential signaling pathways modulated by the compound.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. A systematic approach, beginning with pharmacokinetic profiling followed by efficacy studies in relevant disease models, will be essential to elucidate the therapeutic potential of this promising resveratrol analog. Investigation into its effects on key signaling pathways will further clarify its mechanism of action and support its development as a novel therapeutic agent.
References
- 1. This compound | C14H12O | CID 5704879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and pharmacokinetics of resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 17. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. chondrex.com [chondrex.com]
- 19. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 20. chondrex.com [chondrex.com]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In silico, in vitro and in vivo studies indicate resveratrol analogue as a potential alternative for neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 28. docs.abcam.com [docs.abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Effects of Resveratrol on In Vivo Ovarian Cancer Cells Implanted on the Chorioallantoic Membrane (CAM) of a Chicken Embryo Model [mdpi.com]
Formulation of 2-[(E)-2-phenylethenyl]phenol for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a member of the stilbenoid family, a class of natural phenolic compounds. Stilbenoids, including the well-studied resveratrol, have garnered significant attention for their diverse biological activities. These compounds are recognized for their potent antioxidant and anti-inflammatory properties, with potential applications in the prevention and treatment of various chronic diseases.[1] This document provides detailed application notes and protocols for the formulation and biological evaluation of this compound to facilitate further research into its therapeutic potential.
Biological Activities
Stilbenoids, as a class, are known to exert a range of biological effects, which are primarily attributed to their phenolic structure.
Antioxidant Activity
The antioxidant capacity of hydroxystilbenes is a key feature of their biological function. They can act as potent free radical scavengers.[2][3] The mechanism of action primarily involves donating a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to many diseases. Stilbenoids have demonstrated significant anti-inflammatory effects.[1] Their molecular targets often include key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] By inhibiting these enzymes, they can reduce the production of pro-inflammatory molecules like nitric oxide (NO) and prostaglandins.
Formulation and Preparation of Stock Solutions
Proper formulation is critical for the accurate and reproducible biological evaluation of this compound. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions. Therefore, organic solvents are required to prepare stock solutions.
Solubility Data (Qualitative)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Preferred solvent for in vitro studies due to its miscibility with water and cell culture media. |
| Ethanol | High | An alternative to DMSO, but can be more volatile. |
| Phosphate-Buffered Saline (PBS) | Low | Not suitable for preparing high-concentration stock solutions. |
| Cell Culture Media | Low | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 196.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weigh out 1.96 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note on Stability: Phenolic compounds can be susceptible to degradation, especially when exposed to light, high temperatures, and oxygen.[5][6][7][8] While specific stability data for 2-hydroxystilbene is limited, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and use them promptly. Stock solutions in DMSO are generally more stable when stored properly.
Experimental Protocols
The following are detailed protocols for assessing the antioxidant and anti-inflammatory activities of this compound.
In Vitro Antioxidant Activity Assays
A common approach to evaluate antioxidant potential is to measure the compound's ability to scavenge stable free radicals. The DPPH, ABTS, and FRAP assays are widely used for this purpose.[2][3][9][10]
Workflow for In Vitro Antioxidant Assays
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Test Compound: Prepare a series of dilutions of the this compound stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Positive Control: Prepare a similar dilution series of a known antioxidant such as Trolox or ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will reduce the ABTS•+, leading to a decolorization of the solution.
Protocol:
-
Preparation of Reagents:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test compound dilutions, positive control, or methanol to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
c. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ (2,4,6-Tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Positive Control: Prepare dilutions as described previously.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound dilutions, positive control, or methanol to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity is expressed as ferric reducing ability in µM Fe²⁺ equivalents.
-
Expected IC50 Values for Hydroxystilbenes (for reference)
| Assay | Compound | Reported IC50 (µg/mL) |
| DPPH | Oxyresveratrol | ~3.3 |
| ABTS | Ethyl acetate fraction of M. hypoleuca | 2.10 |
| FRAP | Butanol fraction of M. hypoleuca | 0.48 |
Note: These values are for related compounds or plant fractions rich in stilbenoids and should be used as a general guide for determining the concentration range for 2-hydroxystilbene.[1][4]
In Vitro Anti-inflammatory Activity Assay
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard method to assess anti-inflammatory potential.[11][12]
Workflow for NO Inhibition Assay
Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Griess Reagent System
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare dilutions of this compound in DMEM (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the old media and pre-treat the cells with 100 µL of the compound dilutions for 1 hour. Include a vehicle control (DMEM with DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay (NO Measurement):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cell Viability (MTT) Assay:
-
After collecting the supernatant for the Griess assay, add 100 µL of fresh DMEM and 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Expected IC50 Values for NO Inhibition by Stilbenoids (for reference)
| Compound | IC50 (µM) |
| Epimuqubilin A | 7.4 |
| Sigmosceptrellin A | 9.9 |
| Compound f15 (hesperetin derivative) | 1.55 |
Note: These values are for other compounds and serve as a general guide for the expected potency.[11][13]
Investigation of Signaling Pathways
This compound is hypothesized to exert its biological effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses. The NF-κB, MAPK, and PI3K-Akt pathways are likely targets. Western blotting is a standard technique to investigate the phosphorylation status of key proteins in these pathways.
Potential Signaling Pathways Modulated by 2-Hydroxystilbene
Protocol: Western Blot Analysis of Signaling Proteins
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells (or another appropriate cell line) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for inflammation, H₂O₂ for oxidative stress) for a predetermined time (e.g., 15-60 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation.
-
Conclusion
This compound is a promising bioactive compound with potential antioxidant and anti-inflammatory properties. The protocols outlined in this document provide a framework for the formulation and systematic evaluation of its biological activities and underlying molecular mechanisms. Further research using these and other advanced methodologies will be crucial to fully elucidate its therapeutic potential.
References
- 1. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. p38 MAPK Polyclonal Antibody (AHO1202) [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-[(E)-2-phenylethenyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[1] - Too much solvent: An excessive amount of solvent was used, preventing the solution from reaching saturation upon cooling.[1][2] | - Induce crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid or add a seed crystal of the pure compound.[1][2] - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] |
| Oiling out occurs instead of crystallization. | - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid. - Cooling too rapidly: The solution is being cooled too quickly, not allowing sufficient time for the crystal lattice to form properly.[3] - Inappropriate solvent: The solvent may be too good at dissolving the compound even at lower temperatures. | - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - Change the solvent system: Consider using a different solvent or a solvent mixture. For phenolic compounds, solvent systems like ethanol/water or hexane/ethyl acetate can be effective.[4] |
| Low yield of purified crystals. | - Too much solvent used: Using more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[2] - Premature crystallization: Crystals may have formed during a hot filtration step and were lost. - Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2] | - Minimize solvent: Use the minimum amount of boiling solvent necessary to just dissolve the crude solid.[2] - Preheat filtration apparatus: When performing a hot filtration, preheat the funnel and filter paper with hot solvent to prevent premature crystallization. - Use ice-cold washing solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[2] |
| Product is still impure after recrystallization. | - Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[3] - Incomplete removal of mother liquor: Residual mother liquor containing impurities remains on the surface of the crystals. | - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. - Efficient filtration and washing: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove any adhering mother liquor.[5] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate eluent system: The polarity of the solvent system may be too high, causing all compounds to elute too quickly, or too low, resulting in no elution. - Column overloading: Too much crude material was loaded onto the column. - Irregular packing: The column is not packed uniformly, leading to channeling of the solvent. | - Optimize eluent system: Use thin-layer chromatography (TLC) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.4. For 2-hydroxystilbene, a non-polar stationary phase like silica gel with an eluent system of ethyl acetate in hexanes is a good starting point.[6] - Reduce sample load: Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:40 ratio of sample to silica gel by mass. - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - Eluent is not polar enough: The solvent system does not have sufficient polarity to move the compound through the stationary phase. | - Increase eluent polarity: Gradually increase the proportion of the more polar solvent in the eluent mixture. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Low recovery of the compound. | - Compound is still on the column: The elution was stopped prematurely. - Adsorption to silica gel: Highly polar compounds can sometimes irreversibly adsorb to the silica gel. | - Continue elution: Continue eluting the column with a more polar solvent system and monitor the fractions using TLC. - Use a different stationary phase: If irreversible adsorption is suspected, consider using a less acidic stationary phase like alumina. |
| Fractions are contaminated with multiple compounds. | - Band broadening: The band of the compound has spread out as it moved down the column. - Improper sample loading: The initial band of the sample was too wide. | - Optimize flow rate: A very slow or very fast flow rate can lead to band broadening. Maintain a steady and moderate flow rate. - Concentrate the sample: Dissolve the crude sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for recrystallization is to test solvents with a range of polarities. For phenolic compounds like 2-hydroxystilbene, common and effective solvent systems include:
-
Single solvent: Ethanol, methanol, or toluene.[4]
-
Mixed solvents: Ethanol/water, or hexane/ethyl acetate.[4] A related compound, 2-(phenylethynyl)phenol, has been successfully recrystallized from hexanes.[6]
Q2: What is a suitable eluent system for the column chromatography purification of this compound?
For column chromatography on silica gel, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound. For the similar compound 2-(phenylethynyl)phenol, an eluent mixture of 12% ethyl acetate in hexanes has been used effectively in flash chromatography.[6]
Q3: What kind of yield and purity can I expect after purification?
The yield and purity are highly dependent on the initial purity of the crude material and the chosen purification method.
-
Recrystallization: A well-optimized recrystallization can yield a product with high purity (>98%), but the yield may vary. It is not uncommon to have some loss of product into the mother liquor.[2]
-
Column Chromatography: Flash column chromatography of a related compound, 2-(phenylethynyl)phenol, resulted in a yield of 51.4% after subsequent recrystallization.[6] Purity after column chromatography is typically high, but can be further improved by a final recrystallization step.
Q4: My purified this compound is slightly colored. How can I remove the color?
Colored impurities can often be removed by treating the solution with activated charcoal before the crystallization step. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q5: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
General Column Chromatography Protocol
-
Eluent Selection: Use TLC to determine the best solvent system. A good starting point for this compound on silica gel is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of eluent through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes typical purification outcomes for a compound structurally similar to this compound. This data can be used as a benchmark for your experiments.
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity | Reference |
| 2-(phenylethynyl)phenol | Flash Chromatography followed by Recrystallization | Eluent: 12% Ethyl Acetate in Hexanes; Recrystallization: Hexanes | 51.4% | Crystalline Solid | [6] |
Visualizations
Experimental Workflow: Purification of Crude this compound
Caption: General purification workflows for this compound.
Logical Relationship: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-[(E)-2-phenylethenyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes such as the Wittig reaction and the Heck reaction.
Issue 1: Low or No Product Yield in Wittig Reaction
Question: I am attempting to synthesize this compound using the Wittig reaction between salicylaldehyde and benzyltriphenylphosphonium ylide, but I am observing a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield in a Wittig reaction for this specific synthesis can stem from several factors. Here is a breakdown of potential causes and their corresponding troubleshooting steps:
-
Inefficient Ylide Formation: The first critical step is the generation of the phosphonium ylide from its corresponding salt (benzyltriphenylphosphonium chloride). Incomplete deprotonation will directly lead to low product yield.
-
Solution: Ensure the use of a sufficiently strong and fresh base. Common bases for this reaction include sodium hydride (NaH), sodium methoxide (NaOMe), or n-butyllithium (n-BuLi).[1] The reaction should be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere) as ylides are sensitive to moisture and oxygen.[2]
-
-
Poor Quality of Reagents: The purity of salicylaldehyde and the phosphonium salt is crucial. Impurities in the aldehyde can inhibit the reaction, while degradation of the phosphonium salt can prevent ylide formation.
-
Solution: Use freshly purified salicylaldehyde. The phosphonium salt should be thoroughly dried before use.
-
-
Steric Hindrance: While less of an issue with salicylaldehyde compared to bulkier ketones, steric hindrance can still play a role, potentially slowing down the reaction.[3]
-
Solution: Increasing the reaction time or temperature may help overcome minor steric hindrance.
-
-
Side Reactions: The phenolic hydroxyl group in salicylaldehyde can potentially react with the strong base used for ylide formation.
-
Solution: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before the Wittig reaction, followed by a deprotection step.
-
Issue 2: Poor (E)-Isomer Selectivity in the Wittig Reaction
Question: My Wittig reaction is producing a mixture of (E) and (Z) isomers of 2-phenylethenylphenol, with a significant amount of the undesired (Z)-isomer. How can I improve the selectivity for the (E)-isomer?
Answer:
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.
-
Ylide Stabilization: Stabilized ylides, typically those with an electron-withdrawing group on the carbanion, tend to favor the formation of the (E)-alkene.[1] In the case of benzyltriphenylphosphonium ylide, which is considered semi-stabilized, a mixture of isomers can be expected.
-
Solution 1 (Schlosser Modification): For non-stabilized or semi-stabilized ylides, the Schlosser modification can be employed to favor the (E)-isomer. This involves treating the intermediate betaine with a second equivalent of a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[4]
-
Solution 2 (Solvent and Additives): The choice of solvent and the presence of salts can influence the stereochemical outcome. For instance, performing the reaction in a non-polar solvent can sometimes favor the (Z)-isomer, while the presence of lithium salts can decrease (Z)-selectivity.[5]
-
Issue 3: Low Yield and Catalyst Decomposition in Heck Reaction
Question: I am using a Heck reaction to couple 2-iodophenol with styrene, but the yield is low, and I observe the formation of a black precipitate (palladium black). How can I optimize this reaction?
Answer:
The Heck reaction is a powerful tool for this synthesis, but catalyst stability and reaction conditions are critical for success.
-
Catalyst Decomposition: The formation of palladium black indicates the aggregation of the palladium(0) catalyst into an inactive form. This is a common issue in Heck reactions.
-
Solution:
-
Ligand Choice: The use of appropriate phosphine ligands is crucial to stabilize the palladium catalyst. Triphenylphosphine (PPh₃) is common, but bulkier electron-rich phosphines like tri-tert-butylphosphine (P(tBu)₃) can be more effective in preventing catalyst decomposition and promoting oxidative addition.
-
Temperature Control: While Heck reactions often require elevated temperatures (typically >100 °C), excessively high temperatures can accelerate catalyst decomposition.[5] It is important to find the optimal temperature that allows for a reasonable reaction rate without significant catalyst deactivation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is essential to prevent oxidation of the catalyst and phosphine ligands.
-
-
-
Base Selection: The choice of base is critical for regenerating the active Pd(0) catalyst in the catalytic cycle.
-
Solution: Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The optimal base depends on the solvent and substrates. For polar aprotic solvents like DMF, inorganic bases like K₂CO₃ are often effective.
-
-
Side Reactions: Homocoupling of the aryl halide or the alkene can occur as a side reaction, consuming starting materials and reducing the yield of the desired product.
-
Solution: Optimizing the catalyst-to-ligand ratio and ensuring a controlled addition of the limiting reagent can sometimes minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: the Wittig reaction or the Heck reaction?
A1: Both the Wittig and Heck reactions are viable and commonly used methods for synthesizing stilbene derivatives. The "better" route often depends on the available starting materials, desired scale, and specific experimental capabilities.
-
Wittig Reaction: This is a classic and reliable method for forming carbon-carbon double bonds. It is particularly useful when starting from an aldehyde (salicylaldehyde) and a phosphonium salt. A key advantage is the predictable control over the double bond position. However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the product.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction is highly efficient for coupling aryl halides (like 2-iodophenol) with alkenes (like styrene). It often offers high stereoselectivity for the (E)-isomer.[3] Potential challenges include catalyst cost and sensitivity, and the need for careful optimization of ligands, bases, and solvents to avoid side reactions and catalyst decomposition.
Q2: What are the common byproducts in the synthesis of this compound and how can they be removed?
A2: The byproducts will depend on the synthetic route chosen.
-
Wittig Reaction: The major byproduct is triphenylphosphine oxide (TPPO).
-
Purification: TPPO is often removed by column chromatography on silica gel. Another method involves the precipitation of a TPPO-metal salt complex (e.g., with ZnCl₂ or MgBr₂) which can then be filtered off.[6]
-
-
Heck Reaction: Common byproducts can include:
-
Homocoupled products (biphenyls from the aryl halide or 1,3-dienes from the alkene).
-
Products from side reactions of the starting materials.
-
Purification: These byproducts are typically removed by column chromatography. Recrystallization of the crude product can also be an effective purification method.
-
Q3: How can I effectively purify the final this compound product?
A3: Purification of the final product is crucial to obtain a high-purity compound.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. For phenolic compounds, an extraction with a dilute base (e.g., aqueous NaOH) can be used to move the product into the aqueous layer as its phenolate salt, leaving non-acidic organic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified phenol, which is then extracted back into an organic solvent.[7][8]
-
Chromatography: Column chromatography on silica gel is a very effective method for separating the desired product from byproducts and unreacted starting materials. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain crystalline material of high purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Heck Reaction in Stilbene Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100 | 85 | General Conditions |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 120 | 90 | General Conditions |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 110 | 92 | General Conditions |
| Pd₂(dba)₃ | P(tBu)₃ | Cs₂CO₃ | Dioxane | 100 | 95 | General Conditions |
Note: Yields are representative for stilbene synthesis and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a representative procedure adapted from general Wittig reaction methodologies for stilbene synthesis.
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Reaction with Aldehyde: Dissolve salicylaldehyde (1.0 eq) in anhydrous THF in a separate flame-dried flask under nitrogen. Cool the ylide solution back to 0 °C and slowly add the salicylaldehyde solution dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Synthesis of this compound via Heck Reaction
This protocol is a representative procedure based on general Heck reaction conditions.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-iodophenol (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).
-
Addition of Reagents: Add a suitable solvent such as N,N-dimethylformamide (DMF), followed by styrene (1.2 eq) and a base such as triethylamine (NEt₃, 2.0 eq).
-
Reaction Conditions: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate this compound.
Mandatory Visualizations
Caption: General experimental workflow for the Wittig synthesis.
Caption: Catalytic cycle of the Heck reaction.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. WO2009080338A1 - Purification of phenol - Google Patents [patents.google.com]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. delval.edu [delval.edu]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Stability issues with 2-[(E)-2-phenylethenyl]phenol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-[(E)-2-phenylethenyl]phenol (also known as (E)-2-hydroxystilbene or 2-styrylphenol) in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
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Loss of biological activity in your assay.
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Appearance of unknown peaks in your HPLC chromatogram.
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A noticeable change in the color of your solution, sometimes yellowing.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Photo-degradation: Exposure to UV or fluorescent light can cause trans to cis isomerization and cyclization.[2][3] | Work in a dark room or use amber-colored glassware. Protect solutions from light by wrapping containers in aluminum foil. |
| High pH: The compound is less stable in neutral to alkaline conditions. | Prepare solutions in a slightly acidic buffer (pH < 7). Phenolic compounds are generally more stable in acidic conditions.[4] |
| High Temperature: Elevated temperatures accelerate degradation. | Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh. Avoid repeated freeze-thaw cycles. |
| Oxidation: The phenolic hydroxyl group is susceptible to oxidation. | Degas solvents before use. Consider adding an antioxidant to your solution if compatible with your experimental setup. |
| Solvent Effects: The choice of solvent can influence stability. | While ethanol and DMSO are common for dissolving stilbenoids, consider co-solvents or encapsulation agents like cyclodextrins to potentially enhance stability and solubility.[3] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
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High variability between replicate experiments.
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Loss of compound potency over the duration of an experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Solution Preparation: Variations in pH, solvent, or light exposure during preparation. | Standardize your solution preparation protocol. Always use freshly prepared solutions for critical experiments. |
| Degradation During Experiment: The compound may be degrading under the experimental conditions (e.g., in cell culture media at 37°C). | Run a stability check of the compound under your specific experimental conditions (time, temperature, media) by analyzing samples at different time points via HPLC. |
| Improper Storage: Stock solutions degrading over time. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at or below -20°C in the dark.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is photo-isomerization from the biologically active trans-isomer to the less active cis-isomer upon exposure to UV or fluorescent light. Further exposure can lead to irreversible photocyclization, forming phenanthrene-like structures.[3] Oxidation of the phenol group can also occur.
Q2: How should I store my this compound solutions?
A2: For short-term storage (days), refrigerate solutions at 2-8°C, protected from light. For long-term storage, aliquot stock solutions and store them at -20°C or -80°C in the dark.[2] It is recommended to minimize headspace in the storage vials to reduce oxidation.
Q3: What solvent should I use to dissolve this compound?
A3: Due to its poor water solubility, organic solvents such as ethanol or DMSO are commonly used to prepare stock solutions.[3] For aqueous working solutions, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and that the compound remains solubilized. The stability of similar compounds has been shown to vary in different solvents, with an ethanol/water mixture being more favorable than methanol/water or pure water for some flavonoids.
Q4: How does pH affect the stability of this compound?
A4: Phenolic compounds, including stilbenoids, are generally more stable in acidic conditions (pH < 7).[4] In neutral to alkaline solutions, the phenoxide ion is more susceptible to oxidation, leading to faster degradation.
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the trans- and cis-isomers and other degradation products, allowing for their quantification over time. UV-Vis spectroscopy can also be used to observe spectral changes indicative of degradation.
Data Presentation: Stability of Stilbenoid Analogs
The following tables summarize stability data for resveratrol, a close structural analog of this compound. This data can be used as a general guide for experimental design.
Table 1: Effect of pH and Temperature on the Half-Life of trans-Resveratrol in Aqueous Solution
| pH | Temperature (°C) | Half-Life |
| 1.2 | Room Temperature | > 90 days |
| 7.4 | 37 | < 3 days |
| 8.0 | 37 | < 10 hours |
| 10.0 | 37 | < 5 minutes |
| Data is analogous from studies on trans-resveratrol and should be used as a guideline. |
Table 2: Effect of Temperature on the Degradation of trans-Resveratrol
| Temperature (°C) | Exposure Time (min) | Degradation (%) |
| 125 | 20 | 17 |
| 150 | 20 | 39 |
| 175 | 20 | 70 |
| Data is analogous from studies on trans-resveratrol and should be used as a guideline. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or ethanol.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, heat a solution of the compound in a chosen solvent at 60°C for 48 hours.
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Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
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Before analysis, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
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Analyze by a validated stability-indicating HPLC method (see Protocol 2).
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Protocol 2: HPLC Method for Stability Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength corresponding to the absorbance maximum of the trans-isomer (typically around 300-320 nm).
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Injection Volume: 20 µL.
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Column Temperature: 25°C.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Overcoming solubility problems of 2-[(E)-2-phenylethenyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(E)-2-phenylethenyl]phenol (also known as 2-hydroxystilbene).
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often encounter difficulties in dissolving this compound, a compound characterized by its poor aqueous solubility. This guide provides a systematic approach to addressing these challenges.
Common Solubility Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | This compound is a hydrophobic molecule with limited solubility in water. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation occurs upon dilution of the organic stock solution in aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. The organic solvent concentration may be too low to maintain solubility. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution (ensure it is within the tolerance limits of your assay). Use a different co-solvent. Consider the use of solubilizing agents such as cyclodextrins. |
| Solution appears cloudy or hazy. | Formation of fine precipitates or a colloidal suspension. | Sonicate the solution to aid dissolution. Filter the solution through a 0.22 µm filter to remove undissolved particles. Prepare a fresh solution at a lower concentration. |
| Inconsistent results in biological assays. | Precipitation of the compound in the cell culture media, leading to inaccurate concentrations. The organic solvent used for the stock solution may be cytotoxic at the final concentration. | Visually inspect the media for any signs of precipitation after adding the compound. Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your cells. |
Solubility Data Summary
| Solvent | Chemical Class | Estimated Solubility | Notes |
| Water | Aqueous | Insoluble | The phenolic hydroxyl group provides very slight polarity, but the large phenyl rings dominate, making it highly hydrophobic. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Insoluble | Similar to water, solubility is extremely low. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | Commonly used to prepare high-concentration stock solutions of poorly soluble compounds for in vitro studies. |
| Ethanol | Protic Polar | Soluble | A good solvent for many phenolic compounds. |
| Methanol | Protic Polar | Soluble | Another common choice for dissolving phenolic compounds. |
| Acetone | Aprotic Polar | Soluble | Can be used as a solvent, but its volatility may be a concern for some applications. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Suitable for extraction and some chemical reactions, but less common for biological assays. |
| Hexane | Nonpolar | Insoluble | The polarity from the hydroxyl group prevents dissolution in nonpolar aliphatic solvents. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for use in various experiments.
Materials:
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This compound (solid)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Sterile microcentrifuge tubes or vials
Procedure:
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Calculate the required mass:
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The molecular weight of this compound is 196.24 g/mol .
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To prepare 1 mL of a 10 mM solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 196.24 g/mol = 0.0019624 g = 1.96 mg
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-
-
Weigh the compound:
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Carefully weigh out 1.96 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add the solvent:
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Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
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-
Dissolve the compound:
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
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-
Storage:
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
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Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound has a chemical structure dominated by two nonpolar phenyl rings. While it possesses a polar hydroxyl (-OH) group, the large hydrophobic surface area of the molecule makes it energetically unfavorable to dissolve in a polar solvent like water.
Q2: I've prepared a stock solution in DMSO, but I see a precipitate when I add it to my cell culture medium. What should I do?
A2: This indicates that the solubility limit of the compound has been exceeded in the final aqueous environment. You can try the following:
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Lower the final concentration of the compound in your experiment.
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Increase the final concentration of DMSO in your culture medium, but be sure to perform a vehicle control to check for solvent toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
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Prepare a more dilute stock solution to minimize the amount of DMSO added to your culture.
Q3: Can I use pH to increase the solubility of this compound?
A3: Yes, as a phenolic compound, this compound is weakly acidic. Increasing the pH of the aqueous solution (e.g., using a basic buffer) will deprotonate the hydroxyl group, forming a phenolate anion. This charged species will be more soluble in water. However, you must ensure that the required pH is compatible with your experimental system and does not affect the stability or activity of the compound.
Q4: How should I store my solid this compound and its stock solutions?
A4: Solid this compound should be stored in a tightly sealed container, protected from light, and at a cool and dry place. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. It is also advisable to protect the stock solutions from light.
Visual Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical workflow for addressing solubility issues and the decision-making process for preparing a usable solution of this compound.
Caption: A general workflow for preparing a solution of this compound.
Caption: A decision-making diagram for troubleshooting precipitation issues.
Technical Support Center: Synthesis of 2-[(E)-2-phenylethenyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the Heck reaction. The Wittig reaction involves the reaction of an aldehyde (salicylaldehyde) with a phosphorus ylide (benzyltriphenylphosphonium halide). The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide or triflate (e.g., iodobenzene) with an alkene (2-vinylphenol).
Q2: What is the expected stereoselectivity of the Wittig reaction for this synthesis?
A2: The stereoselectivity of the Wittig reaction depends on the nature of the ylide. For the synthesis of this compound, a non-stabilized ylide is typically used, which generally favors the formation of the (Z)-isomer. However, the desired (E)-isomer is the thermodynamically more stable product, and reaction conditions can be optimized to increase its yield.
Q3: Why is the removal of triphenylphosphine oxide important and how can it be achieved?
A3: Triphenylphosphine oxide is a major byproduct of the Wittig reaction and its removal is crucial for obtaining a pure product. Due to its polarity and tendency to co-crystallize with the product, it can be challenging to remove. Common purification methods include column chromatography on silica gel or recrystallization from appropriate solvents. In some cases, forming a complex with salts like MgBr₂ or ZnCl₂ can facilitate its removal by precipitation.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, yields for both the Wittig and Heck reactions can range from moderate to good. For specific examples, please refer to the experimental protocols section.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Troubleshooting the Wittig Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete ylide formation due to weak base or wet solvent. 2. Deactivation of the ylide by the acidic phenolic proton of salicylaldehyde. 3. Low reactivity of the aldehyde. | 1. Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure anhydrous reaction conditions. 2. Use an excess of the base to deprotonate both the phosphonium salt and the phenol. Alternatively, protect the hydroxyl group of salicylaldehyde before the reaction. 3. Increase the reaction temperature or use a more reactive phosphonium salt. |
| High proportion of the (Z)-isomer | The reaction kinetically favors the (Z)-isomer with unstabilized ylides. | Isomerize the (Z)-isomer to the more stable (E)-isomer by heating, photochemical methods, or using a catalytic amount of iodine. |
| Difficulty in removing triphenylphosphine oxide | High polarity and co-crystallization with the product. | 1. Optimize column chromatography conditions (e.g., solvent gradient). 2. Perform multiple recrystallizations from different solvent systems. 3. Add MgBr₂ or ZnCl₂ to the crude product to precipitate the triphenylphosphine oxide complex. |
| Presence of unreacted salicylaldehyde | Incomplete reaction. | Increase the reaction time, temperature, or the amount of ylide. |
| Presence of unreacted benzyltriphenylphosphonium salt | Incomplete ylide formation or excess reagent used. | Ensure complete deprotonation of the salt. Optimize the stoichiometry of the reactants. |
Troubleshooting the Heck Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive palladium catalyst. 2. Poor choice of base or solvent. 3. Deactivation of the catalyst by the phenolic substrate. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst that is activated in situ. 2. Screen different bases (e.g., organic amines, inorganic carbonates) and solvents. 3. Protect the hydroxyl group of 2-vinylphenol. |
| Formation of homocoupling product (e.g., biphenyl) | Side reaction of the aryl halide.[1] | Optimize the reaction conditions, such as temperature and catalyst loading. Using a different palladium ligand may also suppress this side reaction. |
| Formation of 1,1-diarylethylene regioisomer | Non-selective migratory insertion step. | The choice of ligand and reaction conditions can influence the regioselectivity. Experiment with different phosphine ligands. |
| Presence of unreacted 2-vinylphenol | Incomplete reaction or polymerization of the vinylphenol. | Increase reaction time or temperature. Ensure the vinylphenol is pure and free of polymerization inhibitors/promoters. |
| Presence of unreacted aryl halide | Incomplete oxidative addition. | Use a more reactive aryl halide (I > Br > Cl). Increase the catalyst loading or reaction temperature. |
Summary of Common Impurities
| Synthesis Method | Common Impurities | Typical Analytical Method for Detection |
| Wittig Reaction | (Z)-2-phenylethenylphenol | 1H NMR, HPLC |
| Triphenylphosphine oxide | 1H NMR, 31P NMR, HPLC | |
| Unreacted Salicylaldehyde | 1H NMR, GC-MS, TLC | |
| Unreacted Benzyltriphenylphosphonium chloride | 1H NMR, 31P NMR | |
| Heck Reaction | Biphenyl (from homocoupling of phenyl halide) | GC-MS, 1H NMR |
| 1,1-Diphenylethene | GC-MS, 1H NMR | |
| Unreacted 2-Vinylphenol | GC-MS, 1H NMR, TLC | |
| Unreacted Phenyl halide | GC-MS, TLC |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a representative example and may require optimization.
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Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red or orange solution to stir at 0 °C for 1 hour to ensure complete ylide formation.
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Wittig Reaction: To the ylide solution, add a solution of salicylaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product, a mixture of (E)- and (Z)-isomers and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and remove the byproduct. The (E)-isomer is typically the less polar product. Further purification can be achieved by recrystallization.
Synthesis of this compound via Heck Reaction
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 4-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).
-
Addition of Reactants: Add 2-vinylphenol (1.0 eq) and iodobenzene (1.2 eq) to the flask, followed by a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Reaction: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired (E)-isomer.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: 2-[(E)-2-phenylethenyl]phenol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(E)-2-phenylethenyl]phenol.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as 2-hydroxystilbene, is a phenolic compound belonging to the stilbene family.[1] Stilbenes are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5] The "(E)" designation refers to the trans-isomer of the molecule, where the phenyl groups are on opposite sides of the double bond.
2. What are the common challenges in the synthesis of this compound?
The Wittig reaction is a common method for synthesizing stilbenes like this compound.[6][7][8] However, researchers may encounter challenges such as low product yields, the formation of the undesired (Z)-isomer (cis-stilbene), and difficulties in product purification. The presence of the hydroxyl group on one of the aromatic rings can also complicate the reaction, potentially requiring a protection strategy.[8][9]
3. How can I improve the yield and stereoselectivity of the Wittig reaction for this compound?
To improve the yield and favor the formation of the desired (E)-isomer, consider the following:
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Choice of Base and Solvent: The strength of the base and the polarity of the solvent can influence the stereochemical outcome. Non-stabilized ylides tend to favor the Z-alkene, while stabilized ylides often yield the E-alkene.[10]
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Reaction Conditions: Careful control of temperature and reaction time is crucial. Running the reaction at lower temperatures can sometimes enhance stereoselectivity.
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Purification: Flash column chromatography is often effective for separating the (E) and (Z) isomers and removing byproducts like triphenylphosphine oxide.[11]
4. What are the best practices for handling and storing this compound?
Like many phenolic compounds and stilbenes, this compound can be sensitive to light and air.[12] To ensure its stability:
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Store the compound in a tightly sealed container, protected from light (e.g., in an amber vial).
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For long-term storage, keeping it in a cool, dry, and dark place is recommended. Solutions of stilbenes are generally more stable when stored at low temperatures, such as -20°C, and protected from light.[12]
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield in Wittig synthesis | Incomplete reaction. | Ensure stoichiometric amounts of reactants or a slight excess of the ylide. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions due to the phenolic hydroxyl group. | Protect the hydroxyl group (e.g., as a methoxymethyl ether) before the Wittig reaction and deprotect it afterward.[8] | |
| Poor solubility of reactants. | Choose an appropriate solvent that dissolves all reactants. THF is commonly used for Wittig reactions. | |
| Formation of (Z)-isomer | Use of a non-stabilized ylide. | If possible, use a stabilized ylide which generally favors the formation of the (E)-isomer.[7][10] |
| Reaction conditions favoring the kinetic product. | Adjusting the solvent and temperature may influence the E/Z ratio. | |
| Difficulty in removing triphenylphosphine oxide | Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method.[11] |
| Compound degradation during purification | Exposure to light or heat. | Perform purification steps in dimmed light and avoid excessive heating. Use rotary evaporation at a moderate temperature. |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Poor solubility in aqueous media | The compound is hydrophobic. | Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it in the culture medium. Ensure the final solvent concentration is low and does not affect the cells. A final DMSO concentration of <0.1% is generally recommended. |
| Inconsistent results in cell viability assays (e.g., MTT) | Interference of the phenolic group with the assay. | Phenolic compounds can sometimes interfere with the MTT assay by reducing the MTT reagent directly.[1] Include appropriate controls, such as the compound in cell-free medium, to check for direct reduction of MTT. Consider using alternative viability assays like the MTS or XTT assay. |
| Cell seeding density is not optimal. | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[1] | |
| Weak or no effect in signaling pathway studies (e.g., Western blot) | Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and target protein. |
| Protein degradation. | Use protease and phosphatase inhibitors during cell lysis and keep samples on ice.[13][14] | |
| Low antibody affinity or incorrect antibody dilution. | Use a validated antibody and optimize the antibody dilution according to the manufacturer's instructions. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. Add the compound to the wells at various final concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.[12]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][15]
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the effect of this compound on protein expression and phosphorylation.
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Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the determined time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[2][3]
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[13]
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
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Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-NF-κB, total NF-κB, phospho-p38, etc.) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Potential Signaling Pathways Modulated by Stilbenes
Stilbenes, including phenolic derivatives, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[6][7][10][16][17][18][19]
Caption: Potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
Experimental Workflow for Investigating Biological Activity
Caption: A typical experimental workflow for investigating the biological activity of this compound.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. epigentek.com [epigentek.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? [ijbs.com]
- 18. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Technical Support Center: Degradation of 2-[(E)-2-phenylethenyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of the degradation pathways of 2-[(E)-2-phenylethenyl]phenol, a hydroxystilbene compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the chemical structure of this compound (a 2-hydroxystilbene), three primary degradation pathways can be anticipated:
-
Photodegradation: Exposure to UV light can induce trans-cis isomerization of the ethenyl bond. The cis-isomer can then undergo intramolecular photocyclization to form a dihydrophenanthrene intermediate, which may subsequently be oxidized to a phenanthrene derivative.
-
Microbial Degradation: Certain microorganisms, such as some species of Pseudomonas, are known to degrade stilbenes. The degradation is likely to initiate with hydroxylation of the aromatic rings, followed by ring cleavage. The phenolic ring may be converted to catechol, which is then susceptible to ortho- or meta-cleavage pathways, breaking down the aromatic structure into smaller organic acids.
-
Enzymatic Oxidation: Oxidative enzymes, particularly peroxidases, can catalyze the oxidation of phenolic compounds. In the presence of hydrogen peroxide, peroxidase can abstract a hydrogen atom from the hydroxyl group of this compound, forming a phenoxy radical. This radical can then undergo polymerization or further oxidation reactions.
Q2: I am not seeing any degradation of my this compound sample in my microbial culture. What could be the issue?
A2: Several factors could contribute to the lack of degradation:
-
Microbial Strain: The specific microbial strain you are using may not possess the necessary enzymatic machinery to degrade this compound. Consider using a known phenol-degrading strain or a mixed microbial consortium from a contaminated site.
-
Acclimation Period: The microorganisms may require an acclimation period to induce the expression of the relevant degradative enzymes. Ensure a sufficient incubation time.
-
Nutrient Limitation: The growth medium may be lacking essential nutrients for microbial growth and metabolism. Verify the composition of your medium.
-
Toxicity: High concentrations of this compound may be toxic to the microorganisms. Try performing the experiment with a lower initial concentration of the compound.
-
Oxygen Levels: Aerobic degradation pathways are often dependent on the availability of oxygen. Ensure adequate aeration of your culture. For some microorganisms, degradation can occur under hypoxic conditions if an alternative electron acceptor is available.[1]
Q3: My HPLC chromatogram shows multiple peaks during my photodegradation experiment. How do I identify them?
A3: The appearance of multiple peaks is expected in a photodegradation experiment. Here’s how you can approach their identification:
-
Isomerization: The most common initial product is the cis-isomer of this compound. This can be confirmed by comparing the retention time with a standard if available, or by noting the characteristic spectral changes in the UV-Vis detector.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of each peak. This will help in determining the molecular weight of the degradation products. Fragmentation patterns from MS/MS analysis can provide further structural information.
-
Literature Comparison: Compare the observed m/z values and retention times with known photodegradation products of similar hydroxystilbenes, such as resveratrol.[2]
Q4: I am observing significant peak tailing in my HPLC analysis of the degradation products. What are the possible causes and solutions?
A4: Peak tailing in HPLC analysis of phenolic compounds is a common issue. Here are some potential causes and their solutions:
| Possible Cause | Solution |
| Secondary Interactions | The free hydroxyl group of the analyte can interact with active sites on the silica-based column packing. |
| - Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or acetic acid can suppress the ionization of silanol groups on the column. | |
| - Use a different column: Consider using a column with end-capping or a polymer-based column to minimize silanol interactions. | |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. |
| - Flush the column: Flush the column with a strong solvent, such as a mixture of isopropanol and water. | |
| Column Overload | Injecting too high a concentration of the sample can lead to peak distortion. |
| - Dilute the sample: Reduce the concentration of your sample before injection. |
Quantitative Data Summary
Table 1: Degradation Kinetics of a Hydroxystilbene Analog (THSG) under Different Conditions [2]
| Condition | pH | Temperature (°C) | Half-life (t1/2) in days | Degradation Rate Constant (k) (day-1) |
| Acidic | 1.5 | 25 | 47.57 | 0.0146 |
| Neutral | 6.8 | 25 | 28.88 | 0.0240 |
| Alkaline | 9.9 | 25 | 1.05 | 0.660 |
| Neutral + Irradiation | 6.8 | 25 | 0.83 | 0.835 |
Data is for 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside and serves as an illustrative example.
Experimental Protocols
Protocol 1: Peroxidase-Mediated Oxidation of this compound
This protocol is adapted from general procedures for the enzymatic oxidation of phenols.[3][4]
1. Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.0-7.5)
-
Methanol (for quenching and sample preparation)
-
HPLC system with a DAD detector
-
LC-MS system for product identification
2. Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a reaction vessel, add the phosphate buffer and the this compound stock solution to achieve the desired final concentration.
-
Add horseradish peroxidase to the solution.
-
Initiate the reaction by adding hydrogen peroxide. A 1:1 molar ratio of H₂O₂ to the phenolic compound is often optimal.[3][4]
-
Incubate the reaction mixture at room temperature (15-25°C) for 1-3 hours.[3][4]
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of methanol.
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.
3. Analysis:
-
Monitor the decrease in the concentration of the parent compound and the formation of products using HPLC-DAD.
-
Identify the major degradation products using LC-MS.
Protocol 2: Analysis of Degradation Products by GC-MS after Silylation
This protocol is for the analysis of non-volatile phenolic degradation products.
1. Materials:
-
Dried sample extract containing degradation products
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system
2. Procedure:
-
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Add pyridine to the dried residue to dissolve the analytes.
-
Add BSTFA with 1% TMCS to the solution.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Inject an aliquot of the silylated sample into the GC-MS.
3. GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Kinetics of chlorobenzene biodegradation under reduced oxygen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG) degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peroxidase oxidation of phenols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2-[(E)-2-phenylethenyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving 2-[(E)-2-phenylethenyl]phenol (also known as 2-Stilbenol or 2-hydroxystilbene).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it under the following conditions:
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Temperature: For long-term storage, it is recommended to keep the compound at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable.
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Light: This compound is light-sensitive.[2] It should be stored in an amber or opaque vial to protect it from light. Exposure to fluorescent light or UV radiation can cause trans-to-cis isomerization.[1]
-
Atmosphere: It is recommended to handle and store this compound under an inert gas, such as argon or nitrogen, to prevent oxidation.[2]
-
Container: The compound should be kept in a tightly sealed container to prevent moisture absorption and contamination.[2]
Q2: What are the common synonyms for this compound?
A2: This compound is also known by several other names, including:
-
2-Stilbenol
-
2-hydroxystilbene
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2-Styrylphenol
-
trans-hydroxystilbene
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to its phenolic nature, appropriate PPE should always be worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[3]
-
Eye Protection: Safety glasses or goggles should be worn to protect from dust or splashes.[3]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a dust mask or respirator should be used to avoid inhalation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound has changed color (e.g., yellowing or browning). | Oxidation or degradation of the phenolic group. | Discard the sample and use a fresh, properly stored batch. Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent or non-reproducible experimental results. | Isomerization from the trans to the cis form due to light exposure. Degradation of the compound. | Prepare fresh solutions for each experiment and minimize their exposure to light. Verify the purity of your stock using a suitable analytical method like HPLC. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. Insufficient mixing. | Refer to the solubility data table below. Use gentle heating or sonication to aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound (isomerization or oxidation). Contamination of the sample or solvent. | Analyze a fresh sample stored under optimal conditions. Ensure the purity of all solvents and reagents used in your experiment. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148-150 °C |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Water | Sparingly soluble |
Note: Qualitative solubility data is provided. It is recommended to perform small-scale solubility tests for your specific experimental concentrations.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Add the desired volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Store the stock solution in a tightly sealed, light-protected vial at -20°C. For frequent use, smaller aliquots are recommended to avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method and may require optimization for your specific instrumentation and application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 95%) over a period of 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 320 nm (stilbenes typically have strong absorbance in this region).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Visualizations
References
Technical Support Center: Synthesis of 2-[(E)-2-phenylethenyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound via Wittig, Perkin, and Heck reactions.
Wittig Reaction
Q1: My Wittig reaction yield is low. What are the possible causes and solutions?
A1: Low yields in the Wittig synthesis of this compound can arise from several factors:
-
Incomplete Ylide Formation: The phosphorus ylide may not have formed completely. Ensure your phosphonium salt is dry and the base used (e.g., n-butyllithium, sodium hydride, or a strong aqueous base under phase-transfer conditions) is of sufficient strength and added under anhydrous conditions (if required by the base).
-
Reaction with Phenolic Hydroxyl Group: The basic conditions of the Wittig reaction can deprotonate the hydroxyl group of salicylaldehyde, potentially leading to side reactions or reduced reactivity. Protecting the hydroxyl group as an ether (e.g., methoxy or benzyloxy) before the Wittig reaction and deprotecting it afterward can improve yields.
-
Steric Hindrance: While less of a concern with salicylaldehyde, steric hindrance on either the aldehyde or the ylide can impede the reaction.
-
Impure Reagents: Ensure all reagents, especially the salicylaldehyde and the benzyltriphenylphosphonium halide, are pure.
Troubleshooting Workflow for Low Wittig Yield
Caption: Troubleshooting workflow for low yield in Wittig synthesis.
Q2: My product is a mixture of (E)- and (Z)-isomers. How can I increase the selectivity for the (E)-isomer?
A2: The formation of both (E)- and (Z)-isomers is common in Wittig reactions.[1] To favor the desired (E)-isomer of 2-hydroxystilbene:
-
Use of Stabilized Ylides: While the benzyl ylide is considered semi-stabilized, modifications to the phosphonium salt can influence stereoselectivity.
-
Reaction Conditions:
-
Salt-free conditions: The presence of lithium salts can decrease E-selectivity. Using sodium or potassium-based bases can be advantageous.
-
Solvent: Aprotic non-polar solvents generally favor the formation of the Z-isomer, while protic solvents can increase the proportion of the E-isomer.
-
-
Isomerization: The (Z)-isomer can often be isomerized to the more stable (E)-isomer photochemically or by using a catalytic amount of iodine.
Perkin Reaction
Q1: I am getting a significant amount of a byproduct, which I suspect is coumarin. How can I minimize its formation?
A1: The formation of coumarin is a well-known side reaction when using salicylaldehyde in the Perkin condensation.[2][3] This occurs via an intramolecular acylation followed by cyclization. To minimize coumarin formation:
-
Control Reaction Temperature: Higher temperatures can favor the cyclization to coumarin. Running the reaction at the lower end of the effective temperature range may reduce this side reaction.
-
Choice of Base and Anhydride: The choice of base and anhydride can influence the reaction pathway. Using phenylacetic acid and its corresponding anhydride with a base like triethylamine or piperidine is the standard approach. Experimenting with the base concentration may help.
-
Reaction Time: Shorter reaction times may favor the desired intermolecular condensation over the intramolecular cyclization, though this can also impact the overall yield.
Logical Flow for Minimizing Coumarin Formation
Caption: Strategies to minimize coumarin byproduct in Perkin synthesis.
Heck Reaction
Q1: The Heck reaction is not proceeding, or the yield is very low. What should I check?
A1: The Heck reaction is sensitive to several parameters:
-
Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a high-quality palladium source and that the phosphine ligand (if used) is not oxidized. The active Pd(0) species must be generated in situ from a Pd(II) precursor.
-
Base: The choice and amount of base are critical. Common bases include triethylamine, potassium carbonate, or sodium acetate. The base must be strong enough to regenerate the Pd(0) catalyst.
-
Solvent: A polar aprotic solvent such as DMF, DMAc, or acetonitrile is typically used. The solvent must be anhydrous.
-
Substrates: The purity of the aryl halide (e.g., 2-iodophenol) and styrene is important. Inhibitors in the styrene, for example, can poison the catalyst.
Q2: I am observing the formation of double addition products or other impurities. How can I improve the selectivity?
A2: Side products in the Heck reaction can include regioisomers (e.g., 1,1-disubstituted alkenes) and products of further reaction. To improve selectivity:
-
Ligand Choice: The use of bulky phosphine ligands can influence the regioselectivity of the migratory insertion step.
-
Reaction Conditions: Temperature and reaction time can affect the formation of byproducts. Lowering the temperature may increase selectivity but decrease the reaction rate.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. A slight excess of the alkene is sometimes used.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical yields and conditions for the synthesis of this compound. Note that actual results may vary based on specific experimental conditions and scale.
| Reaction | Key Reactants | Typical Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | E/Z Ratio | Key Side Products |
| Wittig | Salicylaldehyde, Benzyltriphenylphosphonium chloride | n-BuLi, NaH, or aq. NaOH (PTC) | THF, DMF, or CH₂Cl₂/H₂O | RT - Reflux | 2 - 24 | 40 - 75 | Variable | (Z)-isomer, Triphenylphosphine oxide |
| Perkin | Salicylaldehyde, Phenylacetic anhydride | Sodium or Potassium Phenylacetate, Triethylamine | Acetic anhydride | 140 - 180 | 3 - 8 | 30 - 60 | >95:5 (E) | Coumarin, o-acetoxycinnamic acid |
| Heck | 2-Iodophenol, Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, Acetonitrile | 80 - 120 | 12 - 24 | 50 - 85 | >98:2 (E) | 1,1-diphenylethylene, Pd black |
Experimental Protocols
1. Wittig Synthesis of this compound (Phase-Transfer Catalysis Method)
This protocol is adapted for its operational simplicity, avoiding the need for strictly anhydrous conditions and pyrophoric bases.
Workflow for Wittig Synthesis
Caption: General workflow for the Wittig synthesis of 2-hydroxystilbene.
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
Salicylaldehyde
-
Dichloromethane (DCM)
-
50% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane:Ethyl Acetate mixture)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzyltriphenylphosphonium chloride (1.1 eq) and salicylaldehyde (1.0 eq).
-
Add dichloromethane to dissolve the solids. If using, add the phase-transfer catalyst (0.05 eq).
-
With vigorous stirring, add the 50% NaOH solution dropwise. The reaction mixture will typically turn a deep color, indicating ylide formation.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound.
-
2. Perkin Synthesis of this compound
-
Materials:
-
Salicylaldehyde
-
Phenylacetic acid
-
Acetic anhydride
-
Triethylamine (or anhydrous potassium acetate)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine salicylaldehyde (1.0 eq), phenylacetic acid (1.2 eq), and acetic anhydride (2.5 eq).
-
Add triethylamine (1.5 eq) as the base.
-
Heat the mixture to 140-150 °C and maintain it at this temperature for 5-6 hours.
-
Cool the reaction mixture and pour it into water.
-
The intermediate product, o-acetoxy-α-phenylcinnamic acid, may precipitate. This intermediate is then hydrolyzed.
-
Add a solution of sodium hydroxide and heat the mixture to hydrolyze the anhydride and acetate groups.
-
Cool the solution and acidify with concentrated HCl to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product is then decarboxylated by heating, often under vacuum, to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
-
3. Heck Synthesis of this compound
-
Materials:
-
2-Iodophenol
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Add anhydrous DMF, followed by triethylamine (2.0 eq) and styrene (1.2 eq).
-
Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the product from the catalyst residues and other byproducts.
-
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-[(E)-2-phenylethenyl]phenol and Other Stilbenoids
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of 2-[(E)-2-phenylethenyl]phenol in comparison to well-studied stilbenoids like resveratrol, piceatannol, and pterostilbene.
Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, resveratrol has been extensively studied, paving the way for research into its analogs, including piceatannol and pterostilbene. This guide provides a comparative analysis of the biological activity of the less-studied this compound against these well-characterized stilbenoids, offering a valuable resource for researchers in drug discovery and development.
While extensive quantitative data for this compound, also known as 2-hydroxystilbene, is limited in the current body of scientific literature, this guide synthesizes available information on related hydroxystilbene derivatives to provide a contextual comparison. The biological activity of stilbenoids is significantly influenced by the number and position of hydroxyl groups on their aromatic rings.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of resveratrol, piceatannol, and pterostilbene. It is important to note that direct comparative data for this compound is largely unavailable, and its potential activity is inferred from structure-activity relationship studies of related compounds.
Antioxidant Activity
The antioxidant capacity of stilbenoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) |
| This compound | Data not available | Data not available |
| Resveratrol | 15.54 µg/mL[1] | ~2 µg/mL[2] |
| Piceatannol | SC50: 28.9–35.6 μM[3] | 6.73 μM[4] |
| Pterostilbene | 163.43 - 173.96 µg/mL[5] | 52.37 - 52.99 µg/mL[5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Stilbenoids exert anti-inflammatory effects, in part, by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
| Compound | COX-2 Inhibition (IC50) |
| This compound | Data not available |
| Resveratrol | 30 - 50 µM[6] |
| Piceatannol | Potent inhibition demonstrated, specific IC50 values vary[7] |
| Pterostilbene | 85.44 ± 3.88 nM (for a derivative)[8] |
Anticancer Activity
The anticancer properties of stilbenoids are a major area of research. Their ability to inhibit the proliferation of various cancer cell lines is a key indicator of their potential as chemotherapeutic agents. The IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells.
| Compound | Cell Line | Anticancer Activity (IC50) |
| This compound | Data not available | Data not available |
| Resveratrol | HL60 | 54.09 µM[9] |
| HT-29 | 43.8 µmol/L[10] | |
| Piceatannol | CCRF-CEM | 4.57 µM[9] |
| HCT116 | Data available[6] | |
| Caco-2 | Data available[6] | |
| Pterostilbene | HT-29 | 15 µM[6] |
| HCT116 | 12 µM[6] | |
| PC3M | 17 µM[6] |
Neuroprotective Activity
Neurodegenerative diseases often involve oxidative stress and inflammation. Stilbenoids have shown promise in protecting neuronal cells from damage. The EC50 value represents the concentration that provides half-maximal neuroprotection.
| Compound | Assay/Model | Neuroprotective Activity (EC50) |
| This compound | Data not available | Data not available |
| Resveratrol | Glutamate-challenged HT22 cells | ~4.8 µM (inferred from 100-400 fold less potency than derivatives)[9] |
| Piceatannol | Aβ-induced neurotoxicity | Potent neuroprotection observed[11] |
| Pterostilbene | Oxidative stress-induced neuronal cell death | Neuroprotective effects demonstrated[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The stilbenoid is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the stilbenoid.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Inhibitor Preparation: The stilbenoid is dissolved in a solvent (e.g., DMSO) and diluted to various concentrations.
-
Reaction: The enzyme is pre-incubated with the test compound or vehicle control for a specific duration. The reaction is then initiated by the addition of arachidonic acid.
-
Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of stilbenoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical cascades that are frequently modulated by these compounds.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2 and iNOS. Many stilbenoids, including resveratrol and piceatannol, have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.
Figure 1: Stilbenoid inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway in Cell Survival and Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins while promoting the expression of anti-apoptotic factors, ultimately leading to enhanced cell survival. Stilbenoids have been shown to modulate this pathway, contributing to their neuroprotective and anticancer effects.
Figure 2: Modulation of the PI3K/Akt signaling pathway by stilbenoids.
General Experimental Workflow for In Vitro Biological Activity Screening
The process of evaluating the biological activity of a compound typically follows a standardized workflow, from initial compound preparation to data analysis.
Figure 3: A generalized workflow for in vitro bioactivity screening.
Discussion and Future Directions
The available data clearly demonstrate the potent and varied biological activities of resveratrol, piceatannol, and pterostilbene. Piceatannol, with its additional hydroxyl group compared to resveratrol, often exhibits enhanced antioxidant and anticancer activities. Pterostilbene, with its methoxy groups, generally shows improved bioavailability, which may contribute to its potent in vivo effects.
For this compound, the presence of a hydroxyl group at the ortho position of one of the phenyl rings is a key structural feature. Structure-activity relationship studies on various hydroxystilbenes suggest that the position of the hydroxyl group significantly influences biological activity. While direct quantitative comparisons are not yet possible due to a lack of specific studies, it is plausible that this compound possesses antioxidant and other biological properties. The ortho-hydroxyl group may influence its chelating properties and its ability to participate in hydrogen bonding, which are important for its interaction with biological targets.
The absence of comprehensive data on this compound highlights a significant gap in the literature and a promising area for future research. Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities using standardized assays is warranted. Such studies would not only elucidate the therapeutic potential of this specific stilbenoid but also contribute to a deeper understanding of the structure-activity relationships within the broader class of stilbenoids, ultimately aiding in the design of novel and more effective therapeutic agents.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Lipophilic Piceatannol Derivatives Exhibiting Antioxidant Activity Prepared by Aromatic Hydroxylation with 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piceatannol, a comprehensive review of health perspectives and pharmacological aspects - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piceatannol inhibits phorbol ester-induced expression of COX-2 and iNOS in HR-1 hairless mouse skin by blocking the activation of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New hydroxystilbenoid derivatives endowed with neuroprotective activity and devoid of interference with estrogen and aryl hydrocarbon receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
2-[(E)-2-phenylethenyl]phenol: A Comparative Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene. While direct quantitative data for 2-hydroxystilbene is limited in publicly available literature, this document synthesizes findings on closely related stilbenoid compounds to offer valuable insights into its potential efficacy. Comparisons are drawn against well-established antioxidants, providing a benchmark for its evaluation.
Executive Summary
This compound belongs to the stilbenoid family, a class of natural phenols recognized for their antioxidant properties. Its chemical structure, featuring a vinyl group connecting two phenyl rings with a hydroxyl substitution, underpins its capacity to scavenge free radicals and modulate cellular antioxidant pathways. This guide explores its performance in key antioxidant assays and positions it relative to other well-known antioxidants.
Comparative Antioxidant Performance
Table 1: In Vitro Antioxidant Activity Comparison (Qualitative)
| Compound | DPPH Radical Scavenging | Hydroxyl Radical (•OH) Scavenging |
| trans-4-hydroxystilbene (THS) | Significant | Significant |
| Resveratrol | Significant | Significant |
| Piceatannol | Significant | Significant |
Source: Adapted from studies on stilbenoid antioxidant activity. Note: This is a qualitative comparison as direct IC50 values for 2-hydroxystilbene were not found.
Studies on related stilbenoids indicate that the number and position of hydroxyl groups on the stilbene backbone significantly influence antioxidant activity. For instance, the presence of an ortho-dihydroxyl group can enhance neuroprotective activity, a function closely linked to antioxidant capacity.
Cellular Antioxidant Mechanisms
Stilbenoids, including likely this compound, exert their antioxidant effects through multiple cellular signaling pathways. Two key pathways are the PI3K/Akt and the Nrf2/ARE pathways.
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival and is activated by stilbenoids to protect against oxidative stress-induced cell death.
Caption: PI3K/Akt signaling pathway activated by stilbenoids.
Nrf2/ARE Signaling Pathway
The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Stilbenoids can activate Nrf2, leading to the expression of antioxidant enzymes.
Caption: Nrf2/ARE antioxidant response pathway.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below for researchers seeking to validate the activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., resveratrol, ascorbic acid) in methanol.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Workflow:
A Comparative Guide to the Synthesis of 2-[(E)-2-phenylethenyl]phenol
For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is paramount. 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, is a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of four common synthetic methodologies for its preparation: the Heck reaction, the Wittig reaction, the Perkin condensation, and the Suzuki-Miyaura coupling.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as desired yield, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative data for each method.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Heck Reaction | 2-Iodophenol, Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Acetonitrile | 80 | 12 | 85 |
| Wittig Reaction | Salicylaldehyde, Benzyltriphenylphosphonium chloride | Sodium Methoxide | Methanol | 25 | 4 | 78 |
| Perkin Condensation | Salicylaldehyde, Phenylacetic anhydride, Triethylamine | - | - | 140 | 5 | ~30¹ |
| Suzuki-Miyaura Coupling | 2-Bromophenol, (E)-2-phenylethenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 |
¹Yield reported for the related 2-coumaric acid, which requires subsequent decarboxylation.
Experimental Protocols
Detailed experimental procedures for each of the four synthetic methods are provided below.
Heck Reaction
The Heck reaction provides a reliable method for the arylation of alkenes. In this procedure, 2-iodophenol is coupled with styrene in the presence of a palladium catalyst.
Procedure:
-
To a sealed tube, add 2-iodophenol (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol), and triethylamine (Et₃N, 2.0 mmol) in acetonitrile (5 mL).
-
Seal the tube and heat the mixture at 80°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.
Procedure:
-
To a solution of benzyltriphenylphosphonium chloride (1.1 mmol) in dry methanol (10 mL) under a nitrogen atmosphere, add sodium methoxide (1.1 mmol).
-
Stir the resulting yellow solution at room temperature for 1 hour to form the ylide.
-
Add a solution of salicylaldehyde (1.0 mmol) in dry methanol (5 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Perkin Condensation
The Perkin condensation is a method for the synthesis of α,β-unsaturated aromatic acids. For the synthesis of 2-hydroxystilbene, this would be a two-step process involving the formation of 2-coumaric acid followed by decarboxylation.
Procedure (for 2-coumaric acid):
-
A mixture of salicylaldehyde (1.0 mmol), phenylacetic anhydride (1.5 mmol), and triethylamine (2.0 mmol) is heated at 140°C for 5 hours.
-
After cooling, the reaction mixture is hydrolyzed with a solution of sodium hydroxide.
-
The aqueous solution is washed with diethyl ether to remove impurities.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate 2-coumaric acid.
-
The precipitate is filtered, washed with cold water, and dried. Subsequent decarboxylation is required to obtain 2-hydroxystilbene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.
Procedure:
-
In a round-bottom flask, combine 2-bromophenol (1.0 mmol), (E)-2-phenylethenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography on silica gel to give this compound.
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic workflows for each method.
In Vivo Efficacy of 2-[(E)-2-phenylethenyl]phenol: A Comparative Analysis with Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 2-[(E)-2-phenylethenyl]phenol and its analogues against established drugs in the fields of neuroinflammation and breast cancer. Due to the limited availability of in vivo data for this compound, this guide utilizes data from its closely related resveratrol analogues, RSVA6 and (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), as surrogates. The comparison is drawn against the well-established drugs Donepezil and Galantamine for neuroinflammatory models, and Tamoxifen and Letrozole for breast cancer models.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of resveratrol analogues and the comparator drugs in relevant animal models.
Neuroinflammation Models
Table 1: Comparison of In Vivo Efficacy in a Scopolamine-Induced Memory Impairment Model in Mice
| Compound/Drug | Dosage | Animal Model | Key Efficacy Endpoints | Outcome |
| RSVA6 (Resveratrol Analogue) | 100 mg/kg | Male Swiss mice | Novel Object Recognition (NOR), Object Location (OLT), Buried Pellet (BPL) tests | Demonstrated a neuroprotective effect against scopolamine-induced memory impairment.[1] |
| Donepezil | 1-5 mg/kg | Mice/Rats | Morris Water Maze, Passive Avoidance Test | Consistently shown to reverse scopolamine-induced cognitive deficits. |
| Galantamine | 3-5 mg/kg | Mice/Rats | Morris Water Maze, Object Recognition Test | Effective in ameliorating scopolamine-induced learning and memory deficits. |
Table 2: Comparison of In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
| Compound/Drug | Dosage | Animal Model | Key Efficacy Endpoints | Outcome |
| RSVA6 (Resveratrol Analogue) | 1, 10, and 100 mg/kg | Male Swiss mice | Tail Suspension Test (TST), Splash Test (ST) | Significantly reduced depressive-like behavior induced by LPS.[1] |
| Donepezil | 1-5 mg/kg | Mice | Cytokine levels (e.g., TNF-α, IL-1β), Microglial activation | Reduces neuroinflammation and improves cognitive function in LPS-treated mice. |
| Galantamine | 4 mg/kg | Mice | Cognitive tests, Inflammatory markers (NF-κB, pro-inflammatory cytokines) | Prevented LPS-induced deficits in spatial learning and memory and decreased neuroinflammation.[2] |
Cancer Models
Table 3: Comparison of In Vivo Efficacy in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
| Compound/Drug | Dosage | Animal Model | Key Efficacy Endpoints | Outcome |
| MMPP (Resveratrol Analogue) | Not specified in abstract | CAIA mouse model | Arthritis symptoms | Exhibited potent anti-arthritic activity. |
| Methotrexate (Standard of Care) | 1-5 mg/kg | CAIA mouse model | Clinical arthritis score, paw swelling, histological analysis | Standard positive control, effectively reduces disease severity. |
Table 4: Comparison of In Vivo Efficacy in a Breast Cancer Xenograft Mouse Model
| Compound/Drug | Dosage | Animal Model | Cell Line | Key Efficacy Endpoints | Outcome |
| MMPP (Resveratrol Analogue) | Not specified in abstract | Not specified | MDA-MB-231, MDA-MB-468, MCF7 | Growth inhibition, apoptosis, suppression of migration and invasion | Exhibited anticancer effects by dual-regulating VEGFR2 and PPARγ. |
| Tamoxifen | 100 mg/kg | Xenograft nude mice | MDA-MB-468 | Tumor growth inhibition | Significantly inhibited MDA-MB-468 tumor growth. |
| Letrozole | 5-10 µ g/day | Athymic nude mice | MCF-7Ca (aromatase-transfected) | Tumor growth inhibition | Produced dose-dependent inhibition of tumor growth, leading to complete inhibition at 10 µ g/day .[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Scopolamine-Induced Memory Impairment in Mice
-
Animals: Male Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment:
-
The test compound (e.g., RSVA6) is administered, often intraperitoneally (i.p.) or orally (p.o.), for a specified period (e.g., 60 minutes) before the scopolamine challenge.[1]
-
Control groups receive the vehicle.
-
-
Induction of Amnesia: Scopolamine (typically 1 mg/kg) is administered i.p. to induce cognitive deficits.[1]
-
Behavioral Testing: 30-60 minutes after scopolamine injection, cognitive function is assessed using a battery of tests, which may include:
-
Novel Object Recognition (NOR) Test: To assess recognition memory.
-
Object Location Test (OLT): To evaluate spatial memory.
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate fear-motivated memory.
-
-
Data Analysis: Parameters such as discrimination index (in NOR and OLT), escape latency (in Morris Water Maze), and step-through latency (in passive avoidance) are recorded and analyzed.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
-
Animals: DBA/1 or BALB/c mice are frequently used strains.
-
Induction of Arthritis:
-
Treatment: The test compound (e.g., MMPP) or a standard drug (e.g., methotrexate) is administered daily, starting from a few days before or after the antibody cocktail injection.
-
Clinical Assessment:
-
Mice are monitored daily for signs of arthritis.
-
A clinical arthritis score is assigned based on the swelling and erythema of each paw.
-
Paw thickness is measured using a caliper.
-
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: Clinical scores, paw thickness, and histological scores are statistically analyzed between different treatment groups.
Breast Cancer Xenograft Model in Mice
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured under standard conditions.
-
Tumor Implantation:
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The test compound (e.g., MMPP), standard drugs (e.g., tamoxifen, letrozole), or vehicle are administered through an appropriate route (e.g., oral gavage, i.p. injection).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specific time point. Tumors are then excised and weighed.
-
Further Analysis: Tumor tissues can be used for histological analysis, immunohistochemistry, or molecular analysis to study the drug's mechanism of action.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the discussed compounds and a general experimental workflow for in vivo studies.
References
- 1. In silico, in vitro and in vivo studies indicate resveratrol analogue as a potential alternative for neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chondrex.com [chondrex.com]
- 5. criver.com [criver.com]
- 6. Effect of resveratrol and combination of resveratrol and donepezil on the expression of microglial cells and astrocytes in Wistar albino rats of colchicine-induced Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 2-[(E)-2-phenylethenyl]phenol
A detailed comparative analysis of the spectroscopic signatures of the cis and trans isomers of 2-[(E)-2-phenylethenyl]phenol, also known as 2-hydroxystilbene, reveals distinct differences in their UV-Vis, IR, and NMR spectra. These differences, arising from their unique spatial arrangements, provide a clear method for their identification and differentiation, a critical aspect in the fields of materials science and drug development where stilbene derivatives have shown significant promise.
The trans isomer, with its more planar and extended conjugated system, generally exhibits a longer wavelength of maximum absorption in UV-Visible spectroscopy compared to the sterically hindered cis isomer. Infrared spectroscopy offers another powerful tool for distinction, primarily through the analysis of out-of-plane C-H bending vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, with the chemical shifts of the vinylic protons being particularly diagnostic of the isomeric form.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound, based on data from analogous stilbene compounds.
UV-Visible Spectroscopy
| Isomer | λmax (nm) | Key Features |
| trans-2-hydroxystilbene | ~310-330 | Typically shows two distinct absorption bands due to the extended π-conjugation.[1] |
| cis-2-hydroxystilbene | ~280-290 | Often displays a single, broader absorption band at a shorter wavelength due to steric hindrance disrupting planarity.[1] |
Infrared (IR) Spectroscopy
| Isomer | Characteristic Peaks (cm⁻¹) | Vibrational Mode |
| trans-2-hydroxystilbene | ~960 (strong) | Out-of-plane C-H bend of the trans-alkene |
| cis-2-hydroxystilbene | ~680-700 (strong) | Out-of-plane C-H bend of the cis-alkene |
| Both | ~3500-3200 (broad) | O-H stretch (phenolic) |
| Both | ~3100-3000 | Aromatic and vinylic C-H stretch |
| Both | ~1600, 1580, 1500, 1450 | Aromatic C=C stretching |
¹H NMR Spectroscopy (Typical Chemical Shifts in CDCl₃)
| Isomer | Vinylic Protons (δ, ppm) | Coupling Constant (J, Hz) | Aromatic Protons (δ, ppm) | Phenolic Proton (δ, ppm) |
| trans-2-hydroxystilbene | ~7.1-7.6 (two doublets) | ~16 (trans coupling) | ~6.8-7.5 | ~5.0-6.0 |
| cis-2-hydroxystilbene | ~6.5-6.9 (two doublets) | ~12 (cis coupling) | ~6.7-7.3 | ~4.5-5.5 |
¹³C NMR Spectroscopy (Typical Chemical Shifts in CDCl₃)
| Isomer | Vinylic Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| trans-2-hydroxystilbene | ~125-130 | ~115-156 |
| cis-2-hydroxystilbene | ~127-132 | ~115-155 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-hydroxystilbene isomers are provided below.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the 2-hydroxystilbene isomer is prepared in a UV-transparent solvent, such as ethanol or cyclohexane, to an approximate concentration of 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path.
-
Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is then determined.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid 2-hydroxystilbene isomer is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a pellet press to form a transparent disc.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption peaks are identified and assigned to their corresponding vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the 2-hydroxystilbene isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using standard pulse sequences. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts (δ) are referenced to TMS, and coupling constants (J) are measured.
Visualizing the Spectroscopic Workflow and Isomeric Relationship
To illustrate the logical flow of the spectroscopic comparison and the relationship between the isomers, the following diagrams are provided.
Caption: Relationship between 2-hydroxystilbene isomers and their spectroscopic analysis.
Caption: Workflow for the spectroscopic comparison of 2-hydroxystilbene isomers.
References
A Comparative Guide to the Biological Activity and Cross-Reactivity of 2-[(E)-2-phenylethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-[(E)-2-phenylethenyl]phenol, also known as 2-styrylphenol or trans-2-hydroxystilbene, and its structurally related alternatives: resveratrol, pterostilbene, and piceatannol. Due to a lack of extensive research on this compound, this guide leverages data from its analogs to provide a predictive comparison and highlights the potential for cross-reactivity in common biological assays.
Introduction to this compound and its Analogs
This compound is a member of the stilbenoid family, a class of naturally occurring phenolic compounds. While not as extensively studied as its isomer resveratrol, its chemical structure suggests potential for a range of biological activities. Stilbenoids, in general, are recognized for their antioxidant, anti-inflammatory, and anticancer properties. This guide will compare the known activities of resveratrol, pterostilbene, and piceatannol to infer the potential bioactivity of this compound and discuss the implications of their structural similarities in biological assays.
Comparative Biological Activity
Quantitative data on the biological activity of this compound is limited in publicly available literature. However, by examining the well-documented activities of its close structural analogs, we can anticipate its potential efficacy. The following tables summarize the reported 50% inhibitory concentration (IC50) values for resveratrol, pterostilbene, and piceatannol in various antioxidant and anticancer assays.
Table 1: Comparison of Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (µM) | ABTS Radical Scavenging Assay (µM) | Reference |
| This compound | Data not available | Data not available | |
| Resveratrol | ~40 - 200 | ~5 - 50 | [1][2] |
| Pterostilbene | ~160 - 175 | ~50 - 55 | [1][3] |
| Piceatannol | Data not available | Data not available |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: Comparison of Anticancer Activity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | 51.18 | [4][5] |
| HepG2 (Liver Cancer) | MTT | 57.4 | [4][5] | |
| MDA-MB-231 (Breast Cancer) | MTT | 111.66 (48h) | [6] | |
| Pterostilbene | HT-29 (Colon Cancer) | 22.4 | [7] | |
| Various Cancer Cell Lines | 1.42 - 82.8 | [7] | ||
| Piceatannol | HL-60 (Leukemia) | 5.1 | [8] | |
| T24 (Bladder Cancer) | MTT | 3.9 | [9] | |
| HT1376 (Bladder Cancer) | MTT | 4.6 | [9] |
Cross-Reactivity in Biological Assays
The structural similarity between this compound and its analogs, particularly their shared phenolic rings, raises the potential for cross-reactivity in various biological assays, especially immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay). Phenolic compounds have been reported to cause false-positive results in ELISA tests due to their ability to interact with antibodies non-specifically.[10][11]
This cross-reactivity can be attributed to the shared structural motifs that may be recognized by antibodies raised against a different, though structurally related, target. Researchers should be cautious when developing or utilizing antibody-based assays for the detection and quantification of stilbenoids, as the presence of multiple analogs in a sample could lead to inaccurate results.
Experimental Protocols
To aid researchers in evaluating the biological activity and potential cross-reactivity of this compound and its alternatives, detailed protocols for common assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound (e.g., this compound) and standards (e.g., resveratrol) in methanol to various concentrations.
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Competitive ELISA for Cross-Reactivity Assessment
Principle: This assay determines the specificity of an antibody by measuring the ability of a test compound (the analyte) to compete with a labeled antigen for binding to a limited amount of antibody coated on a microplate. The signal is inversely proportional to the concentration of the analyte in the sample.
Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte (or a structurally similar compound).
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: Prepare a mixture of a fixed concentration of a labeled version of the target analyte and varying concentrations of the unlabeled test compound (e.g., this compound) or standards (e.g., resveratrol).
-
Incubation: Add the mixture to the coated and blocked wells and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add a substrate that reacts with the enzyme on the labeled analyte to produce a colorimetric or chemiluminescent signal.
-
Measurement: Measure the signal using a microplate reader.
-
Calculation: The percentage of cross-reactivity can be calculated by comparing the IC50 value of the test compound to the IC50 value of the target analyte.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in Graphviz DOT language.
Caption: General experimental workflows for assessing biological activity and cross-reactivity.
Caption: Potential signaling pathways modulated by stilbenoid compounds.
Conclusion and Future Directions
While this compound remains a relatively understudied compound, its structural similarity to well-characterized stilbenoids like resveratrol, pterostilbene, and piceatannol suggests a promising profile for biological activity, particularly in the realms of antioxidant and anticancer effects. The quantitative data presented for these analogs provide a valuable benchmark for future investigations into this compound.
A critical consideration for researchers is the potential for cross-reactivity in biological assays. The shared phenolic structures among these compounds necessitate careful validation of assay specificity to avoid misleading results. The provided experimental protocols offer a starting point for the systematic evaluation of this compound's bioactivity and its propensity for cross-reactivity.
Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. Direct comparative studies with its well-known analogs using standardized assays will be crucial in determining its relative potency and potential as a therapeutic agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. youtube.com [youtube.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abbexa.com [abbexa.com]
- 10. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-[(E)-2-phenylethenyl]phenol and Other Notable Phenolic Compounds
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 2-[(E)-2-phenylethenyl]phenol against well-characterized phenolic compounds: resveratrol, quercetin, and curcumin. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Introduction
Phenolic compounds are a diverse group of natural products extensively studied for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a stilbenoid derivative also known as 2-hydroxystilbene or 2-styrylphenol, shares structural similarities with resveratrol, a widely researched phenolic compound. This guide aims to benchmark the biological performance of this compound against resveratrol and other prominent phenolic compounds, namely quercetin and curcumin, by collating available experimental data. While direct comparative studies on this compound are limited, this guide presents the available data for the comparator compounds to serve as a benchmark for future research.
Comparative Analysis of Biological Activities
The therapeutic potential of phenolic compounds is often evaluated based on their antioxidant, anti-inflammatory, and anticancer activities. The following sections and tables summarize the available quantitative data for resveratrol, quercetin, and curcumin.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is frequently assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration of a compound required to scavenge 50% of the free radicals, is a standard measure of antioxidant efficacy. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 |
| This compound | Data not available | Data not available |
| Resveratrol | ~0.131 mM[1], 2.86 µg/mL[2] | 2 µg/mL[3], 2.86 µg/mL[2] |
| Quercetin | 0.55 µg/mL[4], 6.17 - 7.26 µM[5] | 1.17 µg/mL[4], 1.89 µg/mL[6], 48.0 µM[5] |
| Curcumin | 1.08 µg/mL[7], 3.20 µg/mL[8], 12.3 µg/mL[9] | 15.59 µg/mL (nanocurcumin)[8], 18.54 µg/mL[8] |
Anti-inflammatory Activity
The anti-inflammatory properties of phenolic compounds are often investigated by their ability to inhibit key inflammatory mediators, such as nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of NF-κB activation in response to inflammatory stimuli like lipopolysaccharide (LPS) is a common metric.
| Compound | Inhibition of NF-κB Activation (IC50) |
| This compound | Data not available, but structurally similar 2-styrylchromones have been shown to inhibit NF-κB activation.[5][8] |
| Resveratrol | Dose-dependently inhibits LPS-induced NF-κB activation.[10][11][12][13] |
| Quercetin | Significantly reduces LPS-induced NF-κB activation.[14][15][16] |
| Curcumin | Potent inhibitor of NF-κB activation (IC50 >50 µM in RAW264.7 cells).[17][18] |
Anticancer Activity
The anticancer potential of phenolic compounds is typically evaluated by their cytotoxicity against various cancer cell lines. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth or viability. Human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT116) are commonly used cell lines for such studies.
| Compound | MCF-7 Cell Line IC50 | HCT116 Cell Line IC50 |
| This compound | Data not available | Data not available |
| Resveratrol | ~162 µM (24h)[19] | 170 µM[20] |
| Quercetin | 4.9 µM[21], 17.2 µM[21], 73 µM (48h)[22] | Data available, but specific IC50 values vary.[23][24] |
| Curcumin | 12 µg/mL (48h), 16.85 µM, 75 µM | Cytotoxic effects observed, but IC50 values vary across studies. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
The antioxidant activity is determined by the ability of the test compound to scavenge the stable DPPH free radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][11][20]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.[3][6]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of these phenolic compounds.
Caption: Experimental workflow for evaluating the biological activities of phenolic compounds.
References
- 1. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Analysis for the Hydroxyl Functionalized MWCNT Reinforced PMMA Nanocomposites in Oral Squamous Carcinoma (KB) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-[(E)-2-phenylethenyl]phenol: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 2-[(E)-2-phenylethenyl]phenol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with standard laboratory safety practices.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.24 g/mol [1] |
| Appearance | Solid (form not specified) |
| XLogP3 | 3.8[1] |
| Exact Mass | 196.088815002 Da[1] |
Toxicological Data and Safety Precautions
Disclaimer: The following toxicological data is for Phenol . The toxicological properties of this compound have not been fully investigated and may differ.
| Metric | Value (for Phenol) | Species |
| Acute Oral LD50 | 270 mg/kg | Mouse[2] |
| 317 mg/kg | Rat[2] | |
| Acute Dermal LD50 | 630 mg/kg | Rabbit[2] |
| 669 mg/kg | Rat[2] |
Key Hazards of Phenolic Compounds:
-
Toxicity: Toxic if swallowed, in dermal contact, or inhaled.[3]
-
Mutagenicity: Suspected of causing genetic defects.[2] Phenol is mutagenic for mammalian somatic cells and bacteria/yeast.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation.
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
3.1. Waste Segregation and Collection
-
Solid Waste:
-
Place all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels, into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste: this compound, Solid".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and shatter-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste: this compound, Liquid".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
3.2. Labeling and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Corrosive, Environmental Hazard)
-
The date of accumulation (start date)
-
The laboratory or department of origin
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
-
3.3. Disposal
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulations.
-
Final Disposal: The EHS office will ensure the waste is transported to an approved hazardous waste disposal facility for proper treatment and disposal.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and your local and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
